Oligo(dT)-oligo(dA)
Description
Structure
2D Structure
Properties
CAS No. |
24939-09-1 |
|---|---|
Molecular Formula |
C20H29N7O14P2 |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P.C10H15N2O8P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+;6-,7+,8+/m00/s1 |
InChI Key |
KKVQVIFXABFJCS-QEYXXENCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Related CAS |
25464-54-4 30177-40-3 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Oligo Da ·oligo Dt Tracts
High-Resolution Structural Determination via X-Ray Diffraction
X-ray crystallography has provided foundational insights into the three-dimensional structure of oligo(dA)·oligo(dT) tracts at atomic resolution.
Characterization of B-type DNA Dodecamer Structures Containing Homopolymeric A·T Base Pairs
Notably, the analysis of dodecamer crystal structures, such as CGCGAATTCGCG and its variants, has demonstrated that local helix parameters are significantly influenced by the base sequence. researchgate.netpan.pl The central A·T rich regions in these structures maintain a B-DNA like helix with distinct features. researchgate.net
Identification of Specific Hydrogen Bonding Networks (e.g., Bifurcated Hydrogen Bonds)
A key discovery from the X-ray analysis of oligo(dA)·oligo(dT) tracts is the presence of a unique hydrogen bonding network. nih.govscispace.com Specifically, a system of bifurcated hydrogen bonds has been identified. nih.govscispace.combuffalo.edu In this arrangement, the N6 amino group of an adenine (B156593) base can form hydrogen bonds with the O4 carbonyl groups of two successive thymine (B56734) residues on the complementary strand. oup.com This cross-strand interaction is a defining feature of the B'-DNA conformation adopted by these tracts and is thought to contribute to their structural rigidity and the observed high propeller twist. oup.com The presence of these bifurcated hydrogen bonds helps to explain some of the unusual properties associated with poly(dA)·poly(dT) sequences. nih.govscispace.comscispace.com
Spectroscopic Investigations of Oligo(dA)·Oligo(dT) Conformation
Spectroscopic techniques, particularly circular dichroism, have been pivotal in studying the conformational dynamics and stability of oligo(dA)·oligo(dT) duplexes in solution.
Application of Circular Dichroism (CD) Spectroscopy for Duplex Formation and Stability
Circular dichroism (CD) spectroscopy is a powerful tool for monitoring the formation and stability of DNA duplexes, as the CD spectrum is highly sensitive to the conformational state of the DNA. semanticscholar.orgoup.com The formation of a duplex from single strands of oligo(dA) and oligo(dT) results in characteristic changes in the CD spectrum. rsc.orgnih.gov For instance, the formation of short adenine and thymine duplexes gives rise to a strong positive CD band around 179 nm. rsc.org
CD spectroscopy can be used to monitor the thermal denaturation (melting) of the duplex, allowing for the determination of thermodynamic parameters such as the melting temperature (Tm), which is a measure of duplex stability. semanticscholar.orgnih.gov The CD spectra of poly[d(A)]·poly[d(T)] are distinct from those of other B-form DNAs, reflecting their unique heteronomous B'-form structure. semanticscholar.orgnih.gov
Table 1: Interactive Data Table of CD Spectral Features for DNA Conformations
| DNA Conformation | Positive Band(s) (nm) | Negative Band(s) (nm) | Key Characteristics |
| B-DNA (heterogeneous) | ~260-280 | ~245 | Conservative spectrum, intensity varies with (A+T) content. semanticscholar.org |
| Poly[d(A)]·Poly[d(T)] | ~260-280 | ~245 | Adopts a distinct B'-form. nih.gov |
| A-form DNA | Strong positive band ~260 | Deep negative band ~210 | Not adopted by Poly[d(A)]·Poly[d(T)]. semanticscholar.org |
| Duplex (short A/T) | ~179 | - | Strong indicator of duplex formation. rsc.org |
| Triplex DNA | - | ~210-220 | Characteristic negative peak. oup.com |
Analysis of Premelting Conformational Transitions in Poly(dA)-Poly(dT)
Poly(dA)·poly(dT) exhibits a broad, non-cooperative conformational transition at temperatures below the main melting temperature, a phenomenon known as "premelting". nih.govnih.govoup.com This transition, which can be monitored by both circular dichroism and UV absorbance spectroscopy, involves a change from one helical form to another. nih.govoup.com The midpoint of this transition has been reported to be around 29.9°C. nih.gov The premelting transition is thought to involve the disruption of the unique structural features of the low-temperature form, such as the bifurcated hydrogen bonds, leading to a conformation that is closer to standard B-DNA. oup.comnih.gov This transition has been observed to be very broad, spanning a range of up to 40°C. oup.com
Table 2: Interactive Data Table of Thermodynamic Parameters for Poly(dA)·Poly(dT) Transitions
| Transition | Technique | Midpoint Temperature (Tm) | Enthalpy (ΔH) | Observations |
| Premelting | CD/UV Spectroscopy | ~29.9 °C nih.gov | +19.9 kcal/mol (van't Hoff) nih.gov | Broad, non-cooperative transition. nih.govnih.gov |
| Melting (Duplex to Coil) | CD/UV Spectroscopy | 68 °C oup.com | - | Cooperative, two-state process. nih.gov |
Computational Approaches to Structural Dynamics
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the structural dynamics and flexibility of oligo(dA)·oligo(dT) tracts, providing insights that complement experimental data.
MD simulations, often employing force fields like AMBER, can model the behavior of DNA oligonucleotides in a simulated aqueous environment with explicit water and counterions. wesleyan.eduwesleyan.eduacs.org These simulations have successfully described the distinctive B'-structure of A-tracts as being relatively straight and more rigid than generic B-form DNA, characterized by high propeller twist and a narrow minor groove. wesleyan.edunih.gov The results from MD simulations often show close agreement with crystal structure data, suggesting that crystal structures provide a good model for the solution structure of A-tracts. wesleyan.edunih.gov
Simulations have been used to study sequences up to 30 base pairs in length and for durations of several nanoseconds. wesleyan.eduwesleyan.edu These studies have been crucial in exploring phenomena like DNA bending, where A-tracts are believed to act as positioning elements. wesleyan.edunih.gov Furthermore, MD simulations have been used to investigate the premelting transition, with results showing a transition from a B'- to a B-like form within the A-tracts as temperature increases, consistent with experimental observations. nih.gov
Molecular Dynamics Simulation for Conformational Prediction and Stability Evaluation
Molecular dynamics (MD) simulations serve as a powerful computational tool for investigating the structure, dynamics, and stability of DNA oligonucleotides, including oligo(dA)·oligo(dT) tracts. wesleyan.eduresearchgate.netutrgv.edu These simulations model the behavior of atoms over time, providing a theoretical description of DNA structure and motion that includes solvent water and counterions. wesleyan.edu By applying force fields like AMBER (Assisted Model Building with Energy Refinement), which have been specifically improved for nucleic acids, researchers can generate detailed dynamical models of DNA sequences over nanosecond or even microsecond timescales. wesleyan.eduutrgv.eduacs.org
| Parameter | Finding | Simulation Details/Force Field | Source |
|---|---|---|---|
| Axis Bending per A-Tract | 15.4 degrees | AMBER 4.1, Particle Mesh Ewald (PME) | wesleyan.edu |
| Minor Groove | Distinct and progressive narrowing | AMBER 4.1 | wesleyan.edu |
| RMSD from NMR Structure | < 1.0 Å | AMBER bsc1 and OL15 force fields | acs.org |
| Structure | Relatively straight A-tracts | AMBER 4.1 | wesleyan.edu |
| Thermal Stability | MD can be used to calculate hybridization enthalpy | General MD approach | acs.org |
Modeling of Persistence Length in Oligo(dA) Sequences
Persistence length is a fundamental mechanical property of polymers, including DNA, that quantifies their stiffness or rigidity. nih.gov For DNA, this property is sequence-dependent. epfl.chacs.orgbiorxiv.org Computational models have been developed to predict and understand this sequence dependence, with significant findings related to oligo(dA) sequences. epfl.chacs.org These models often use data from atomistic MD simulations to parameterize more coarse-grained representations that can be studied over longer length scales. epfl.chacs.orgacs.orgnih.gov
One prominent method is the cgDNA coarse-grain rigid-base model, which is analyzed using Monte Carlo simulations. epfl.chacs.orgnih.gov This model has been used to predict a sequence-averaged persistence length for B-form DNA of approximately 53.5 nm, which aligns well with consensus experimental values of around 50 nm. epfl.chacs.orgacs.orgnih.gov Crucially, these simulations also predict substantial dependence of persistence length on the specific DNA sequence. epfl.chacs.orgnih.gov Within this model, oligo(dA) tracts, or poly(A), are identified as notable outliers that are exceptionally straight and stiff. epfl.chacs.orgnih.gov
To better understand the origins of sequence-dependent stiffness, a simple factorization is proposed that separates the apparent persistence length (l_p(S)) into a component related to the intrinsic shape of the sequence and a "dynamic persistence length" (l_d(S)) that is attributable purely to stiffness. epfl.chacs.orgnih.gov While the standard deviation in apparent persistence length over random sequences is around 4 nm, the variation in dynamic persistence length is much smaller, at only 1 nm. epfl.chnih.gov However, poly(A) sequences are extreme outliers in this regard as well, with a dynamic persistence length significantly higher than the average, confirming their unusual rigidity. acs.org For example, one study calculated a dynamic persistence length for poly(A) of 73.1 nm, compared to just 47.2 nm for poly(TA), which was found to be exceptionally soft. acs.org This high persistence length of oligo(dA) is a key feature of its structure.
| DNA Sequence Type | Persistence Length Type | Predicted Value (nm) | Characteristic | Source |
|---|---|---|---|---|
| Sequence-Averaged | Apparent (l_p) / Flory (l_F) | 53.5 nm | Average stiffness | epfl.chacs.orgacs.orgnih.gov |
| Sequence-Averaged | Dynamic (l_d) | 58.8 nm | Average intrinsic stiffness | epfl.chacs.orgnih.gov |
| poly(A) | Dynamic (l_d) | 73.1 nm | Exceptionally straight and stiff | acs.org |
| poly(TA) | Dynamic (l_d) | 47.2 nm | Tightly coiled and exceptionally soft | acs.org |
| poly(A) | Apparent (l_p) | ~73.0 nm (219 bp) | Exceptionally high outlier | acs.org |
| poly(AT) | Apparent (l_p) | ~48.7 nm (146 bp) | Low outlier | acs.org |
Thermodynamic and Kinetic Principles Governing Oligo Dt Oligo Da Hybridization
Energetic Characterization of Duplex Formation
The formation of a stable oligo(dT)-oligo(dA) duplex is an energetically favorable process, characterized by changes in free energy, enthalpy, and entropy. These thermodynamic parameters provide a quantitative measure of the stability of the duplex.
The spontaneity and stability of the oligo(dT)-oligo(dA) duplex formation are defined by the Gibbs free energy change (ΔG°). A negative ΔG° indicates a spontaneous reaction. This free energy change is composed of two components: the enthalpy change (ΔH°), which represents the heat change of the reaction, and the entropy change (ΔS°), which is a measure of the change in disorder of the system. The relationship is expressed by the equation: ΔG° = ΔH° - TΔS°, where T is the temperature in Kelvin.
The formation of hydrogen bonds between the adenine (B156593) (A) and thymine (B56734) (T) bases and the stacking interactions between adjacent base pairs contribute to a negative enthalpy change (exothermic process). pnas.org For instance, the enthalpy for the formation of four A-T base pairs is estimated to be no lower than -28 kcal/mol. pnas.org However, the ordering of the two separate strands into a structured duplex results in a decrease in entropy (negative ΔS°).
Molecular dynamics (MD) simulations have also been employed to predict the thermal stability of oligonucleotide duplexes with high accuracy. nih.gov These simulations can calculate the enthalpy of duplex formation, and by using experimental correlations between enthalpy and entropy, can predict Gibbs free energy changes and melting temperatures. nih.gov One study reported average errors in the prediction of enthalpy, Gibbs free energy change, and melting temperature of 11%, 10%, and 4.4 °C, respectively. nih.gov
| Parameter | Description | Typical Value Range |
|---|---|---|
| ΔG° (at 37°C) | Gibbs Free Energy Change | Negative values, indicating spontaneity |
| ΔH° | Enthalpy Change | Negative, e.g., ~-6.8 kcal/mol for oligo(dT)·poly(dA) |
| ΔS° | Entropy Change | Negative, reflecting increased order |
The binding of oligo(dT) molecules to a poly(dA) template is a cooperative process. This means that the binding of one oligo(dT) molecule influences the binding of subsequent molecules. pnas.orgpnas.org This cooperativity arises from favorable interactions, such as stacking, between adjacent bound oligomers. pnas.org
Studies have shown that the cooperative binding of oligo(dT) to poly(dA) can be analyzed using the theory developed by McGhee and Von Hippel, which provides a cooperativity parameter. pnas.org This parameter reflects the extent to which the binding of one ligand affects the affinity of the next. The dA10•dT10 oligomer, for instance, exhibits positive cooperativity in its binding of the intercalating agent propidium (B1200493). nih.gov
Hybridization Kinetics and Equilibrium Dynamics
The formation of the oligo(dT)-oligo(dA) duplex is a dynamic process involving the association of the single strands and the dissociation of the duplex. The rates of these processes determine how quickly the system reaches equilibrium.
The kinetics of hybridization are described by the association rate constant (k_on) and the dissociation rate constant (k_off). The k_on represents the rate at which the two complementary strands come together to form a duplex, while the k_off represents the rate at which the duplex falls apart into its constituent single strands. The ratio of these two rates (k_off/k_on) defines the equilibrium dissociation constant (K_D), which is a measure of the stability of the duplex.
Several techniques are used to measure these kinetic constants, including Förster resonance energy transfer (FRET), surface plasmon resonance (SPR), and single-molecule methods using nanopores. amolf.nlsyr.eduoup.com FRET-based assays can monitor the hybridization and melting of oligonucleotides, even at very low concentrations. amolf.nl SPR is a surface-sensitive technique that can measure the real-time binding and dissociation of molecules. nih.gov Single-molecule studies within a protein nanopore have also been used to derive kinetic constants for DNA duplex formation with high precision. syr.edu
For example, a typical value for the association rate constant (k_on) for DNA hybridization is in the range of 10^6 M⁻¹s⁻¹. researchgate.net Dissociation rate constants (k_off) are highly dependent on the stability of the duplex and can vary over many orders of magnitude. oup.com
| Parameter | Description | Typical Value Range |
|---|---|---|
| k_on | Association Rate Constant | ~10^6 M⁻¹s⁻¹ |
| k_off | Dissociation Rate Constant | Highly variable, dependent on duplex stability |
The kinetics of oligo(dT)-oligo(dA) hybridization are significantly influenced by several factors:
Oligonucleotide Length: Longer oligonucleotides generally have slower dissociation rates (smaller k_off) due to the increased number of hydrogen bonds and stacking interactions, leading to a more stable duplex. oup.com The association rate (k_on) also shows a positive dependence on oligonucleotide length. oup.com
Temperature: Temperature has a profound effect on both association and dissociation rates. Increasing the temperature generally increases the dissociation rate (k_off) as the thermal energy helps to break the bonds holding the duplex together. nih.gov The association rate constant (k_on) is less affected by temperature in some cases. researchgate.net
Ionic Strength: The concentration of ions in the solution, particularly cations like Na⁺, plays a crucial role. Cations shield the negative charges of the phosphate (B84403) backbones of the DNA strands, reducing electrostatic repulsion and thereby increasing the association rate (k_on). amolf.nlresearchgate.net Low ionic strength can significantly slow down hybridization, potentially taking days to reach equilibrium for short oligonucleotides. amolf.nl
In applications such as microarrays, where oligonucleotides are immobilized on a surface, it is crucial to distinguish between specific (perfectly matched) and non-specific (mismatched) binding. The kinetics of these two types of binding events are significantly different. nih.govnih.gov
Non-specific binding is characterized by a higher dissociation rate (k_off) compared to specific binding due to the lower binding energy of mismatched duplexes. nih.gov This means that non-specifically bound molecules dissociate more quickly. Interestingly, studies have shown that specific binding can take longer to reach equilibrium than non-specific binding in a complex sample. nih.govnih.gov This kinetic difference can be exploited to estimate and correct for the contribution of non-specific hybridization in microarray experiments. nih.govnih.gov By monitoring the hybridization signal over time, it is possible to differentiate between the rapid, less stable non-specific binding and the slower, more stable specific binding. nih.gov
Interplay of Thermodynamics and Molecular Forces
The formation of the poly(dA)-poly(dT) duplex and the subsequent binding of ligands are driven by a combination of forces, including hydrogen bonding between adenine and thymine bases, stacking interactions between adjacent base pairs, and electrostatic interactions between the negatively charged phosphate backbone and surrounding cations. The thermodynamics of these interactions are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Research has consistently shown that the binding of a diverse range of ligands—including minor groove binders, intercalators, and proteins—to the poly(dA)-poly(dT) homopolymer is often overwhelmingly entropy-driven. researchgate.netnih.gov This is in stark contrast to the binding of the same ligands to other DNA sequences, such as the alternating copolymer poly[d(A-T)]·poly[d(A-T)], which is typically an enthalpy-driven process. nih.govpnas.org
The binding of drugs like netropsin (B1678217), distamycin, ethidium (B1194527), and daunomycin to poly(dA)-poly(dT) results in similar binding free energies (ΔG) as their binding to poly[d(A-T)]·poly[d(A-T)]. nih.govpnas.org However, the thermodynamic forces driving these interactions are fundamentally different. For poly(dA)-poly(dT), the binding is characterized by a small or even unfavorable (positive) enthalpy change and a large, favorable (positive) entropy change. researchgate.netnih.gov This suggests that the binding process is not primarily driven by the formation of strong, enthalpically favorable interactions like hydrogen bonds or van der Waals contacts with the ligand. Instead, the large positive entropy change indicates that the system becomes more disordered upon ligand binding. researchgate.net
This "aberrant" thermodynamic behavior is attributed to the unique structural properties of the poly(dA)-poly(dT) tract. researchgate.netnih.gov Structural studies have revealed that poly(dA)-poly(dT) exists in an altered B-conformation that is more hydrated than standard B-DNA. researchgate.net The binding of a ligand to this highly hydrated, non-standard conformation is thought to induce a conformational change in the DNA and lead to the release of a significant number of water molecules from the minor groove. researchgate.netnih.gov The release of these ordered water molecules into the bulk solvent results in a large increase in entropy, which provides the primary driving force for the binding event. researchgate.net
The unfavorable or weakly favorable enthalpy change is proposed to be a consequence of this binding-induced conformational transition, which may be an endothermic process. researchgate.net The energy required to alter the DNA conformation and disrupt the structured water network counteracts the exothermic energy released from the direct ligand-DNA interactions. researchgate.net Thus, the similar free energies of binding observed for different ligands with poly(dA)-poly(dT) arise from this remarkable compensation between enthalpy and entropy. pnas.org
An illustrative example is the binding of the high mobility group protein A2 (HMGA2) to poly(dA)-poly(dT). nih.gov Despite a very high binding affinity, the interaction is entropy-driven, with an unfavorable enthalpy. nih.gov This is consistent with the model of significant solvent displacement upon binding. nih.gov The table below presents the thermodynamic parameters for the binding of HMGA2 to poly(dA)-poly(dT) at 25°C. nih.gov
| Ligand | DNA | Binding Constant (Ka) (M-1) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
|---|---|---|---|---|---|---|
| HMGA2 | poly(dA)-poly(dT) | 9.6 x 1012 | -17.7 | +0.6 | 18.3 | +61.4 |
This enthalpy-entropy compensation is a critical principle in understanding the recognition and binding affinity of molecules to the specific oligo(dT)-oligo(dA) sequence, highlighting the crucial role of DNA conformation and solvent effects in the thermodynamics of these interactions. rsc.orgresearchgate.net
Molecular Recognition Mechanisms and Specificity Involving Oligo Dt Oligo Da
Protein-Nucleic Acid Interactions with Oligo(dA)·Oligo(dT) Tracts
Oligo(dA)·oligo(dT) sequences are not merely passive stretches of DNA; they serve as recognition sites for specific proteins that can modulate DNA structure and function, such as gene expression. nih.govembopress.orgnih.gov The interaction of these proteins with the distinct features of the oligo(dA)·oligo(dT) duplex is crucial for their biological roles.
Characterization of Oligo(dA)·Oligo(dT)-Binding Proteins (e.g., Datin in Saccharomyces cerevisiae)
In the yeast Saccharomyces cerevisiae, oligo(dA)·oligo(dT) tracts are common intergenic sequences that have been shown to influence the transcription of adjacent genes. nih.govembopress.orgnih.gov A specific protein that recognizes and binds to these tracts has been purified and named Datin. nih.govembopress.orgnih.govexlibrisgroup.com
Key Research Findings on Datin:
Binding Specificity: Datin exhibits high-affinity binding to oligo(dA)·oligo(dT) DNA, requiring a minimum tract length of 9-11 base pairs for this interaction. nih.govembopress.orgnih.govexlibrisgroup.com
Gene and Protein Structure: The gene encoding Datin, known as the DAT gene, produces a 248-residue protein. nih.govembopress.orgnih.govexlibrisgroup.com The form of Datin purified from yeast corresponds to the N-terminal half of the full-length gene product and contains several repeated sequence motifs. nih.govembopress.orgnih.gov
Biological Function: While null mutants in the DAT gene are viable, they show distinct phenotypes compared to wild-type strains, suggesting a functional role for Datin in the cell. nih.govembopress.org Its binding to oligo(dA)·oligo(dT) tracts points towards a role in the regulation of gene expression. nih.govembopress.orgnih.gov
| Protein | Organism | Binding Site | Minimum Length for High-Affinity Binding |
| Datin | Saccharomyces cerevisiae | oligo(dA)·oligo(dT) tracts | 9-11 bp |
Reverse Transcriptase Priming Fidelity and Mechanism with Oligo(dT)
Oligo(dT) primers are widely used in molecular biology for the synthesis of complementary DNA (cDNA) from messenger RNA (mRNA) templates, a process catalyzed by reverse transcriptase. bioline.com This is possible because most eukaryotic mRNAs have a polyadenylated (poly(A)) tail at their 3' end, to which the oligo(dT) primer can anneal. bioline.comuaslp.mx
Mechanisms and Fidelity Considerations:
Priming Strategy: Oligo(dT) primers specifically target the poly(A) tail of mRNAs, making them suitable for generating full-length cDNA copies of these molecules. roche.combioline.com
Anchored Oligo(dT) Primers: To prevent priming from internal sites within the poly(A) tail and to ensure that the 5' ends of mRNAs are represented in the cDNA, "anchored" oligo(dT) primers have been developed. sigmaaldrich.comroche.com These primers have one or two non-T bases at their 3' end, which forces them to anneal at the junction of the mRNA body and the poly(A) tail. sigmaaldrich.comroche.com
Enzyme Fidelity: The accuracy of cDNA synthesis depends on the reverse transcriptase used. Some reverse transcriptases, like the one from Moloney Murine Leukemia Virus (MMLV), have a lower error rate than others. bio-rad.com High-fidelity reverse transcriptase kits often feature a blend of a recombinant reverse transcriptase and a proofreading mediating enzyme to increase accuracy. sigmaaldrich.comroche.com The temperature of the reaction can also be optimized, with some enzymes functioning at temperatures between +45°C and +55°C, which can help to resolve secondary structures in the RNA template. sigmaaldrich.com
| Primer Type | Priming Site | Advantage |
| Oligo(dT) | Poly(A) tail of mRNA | Selectively transcribes polyadenylated RNA. |
| Anchored Oligo(dT) | Junction of mRNA and poly(A) tail | Promotes full-length cDNA synthesis and prevents internal priming. sigmaaldrich.comroche.com |
Small Molecule and Drug Interactions with Oligo(dA)·Oligo(dT) Duplexes
The minor groove of oligo(dA)·oligo(dT) tracts possesses a unique shape and electrostatic potential that makes it a preferential binding site for certain small molecules and drugs. annualreviews.org These interactions can alter the structure and stability of the DNA duplex.
Specificity of Minor Groove Binding Ligands (e.g., Netropsin (B1678217), Distamycin)
Netropsin and Distamycin are classic examples of non-intercalating ligands that bind to the minor groove of DNA. annualreviews.orgbeilstein-journals.org Their interaction with oligo(dA)·oligo(dT) duplexes is highly specific.
Key Findings on Minor Groove Binders:
Sequence Preference: Both Netropsin and Distamycin show a strong preference for binding to sequences of four to five consecutive A·T base pairs. annualreviews.orgbeilstein-journals.orgnih.gov This specificity is attributed to the narrowness of the minor groove in A·T-rich regions and the formation of hydrogen bonds between the amide groups of the drug and the N3 of adenine (B156593) and O2 of thymine (B56734) on the floor of the groove. nih.gov
Structural Basis of Specificity: The specificity for A·T base pairs over G·C base pairs arises from steric hindrance. The presence of the exocyclic amino group of guanine (B1146940) in the minor groove would prevent the close contacts required for high-affinity binding of these ligands. nih.gov
| Ligand | Preferred Binding Site | Binding Mode |
| Netropsin | A·T rich regions (4-5 consecutive pairs) | Minor groove binding, non-intercalative annualreviews.orgnih.gov |
| Distamycin | A·T rich regions (4-5 consecutive pairs) | Minor groove binding, non-intercalative annualreviews.orgbeilstein-journals.org |
Intercalating Agents and Their Influence on Duplex Stability
Intercalating agents are molecules that can insert themselves between the base pairs of a DNA duplex. This mode of binding can significantly affect the stability of the duplex.
Influence of Intercalators on Duplex Stability:
Stabilization: The insertion of an intercalator between base pairs generally leads to an increase in the thermal stability (melting temperature, Tm) of the DNA duplex. genelink.com For example, an acridine (B1665455) derivative covalently linked to an oligonucleotide was shown to strongly stabilize the complex formed with its target duplex sequence. nih.gov
Mechanism of Stabilization: The stabilization is a result of the favorable stacking interactions between the aromatic system of the intercalator and the adjacent base pairs. This interaction helps to overcome the energetic cost of unwinding the DNA helix to accommodate the intercalator.
Sequence-Specific Intercalation: By conjugating an intercalator to a sequence-specific oligonucleotide, it is possible to direct the intercalation to a specific site on a longer DNA molecule. nih.gov In such conjugates, the oligonucleotide portion recognizes its complementary sequence, typically in the major groove to form a triplex, while the attached intercalator inserts itself at the junction of the duplex and triplex regions. nih.gov This approach can enhance both the binding affinity and specificity of the oligonucleotide.
| Type of Agent | Mechanism of Action | Effect on Duplex Stability |
| Intercalating Agent | Inserts between DNA base pairs | Generally increases thermal stability (Tm) genelink.com |
| Oligonucleotide-Intercalator Conjugate | Oligonucleotide provides sequence specificity for intercalation | Strong stabilization of the targeted duplex region nih.gov |
Guided Assembly with Cofactors (e.g., Coralyne with Oligo-adenine)
The self-assembly of nucleic acid structures can be guided and stabilized by the introduction of small molecules known as cofactors. An exemplary case of this is the interaction between the planar alkaloid coralyne and single-stranded oligo-adenine (oligo(dA)). This interaction promotes the formation of a stable, anti-parallel duplex structure from the oligo(dA) strands, a process that would not spontaneously occur under the same conditions in the absence of the cofactor.
Coralyne, an anti-leukemic agent, exhibits a unique and strong binding affinity for homo-adenine DNA and RNA sequences. nih.gov Its interaction with oligo(dA) is significantly stronger than its binding to standard double-stranded DNA. nih.gov This preferential binding drives the assembly of oligo(dA) strands into an antiparallel duplex configuration. nih.govacs.org The resulting coralyne-bound homo-(dA) duplex is characterized by a cooperative melting transition, indicating the formation of a single, stable structure. nih.gov
The stoichiometry of this guided assembly has been determined to be one coralyne molecule for every four adenine bases. nih.govnju.edu.cn This specific ratio is crucial for the formation of the stable duplex. The proposed structure involves the intercalation of coralyne between adenine-adenine (A·A) base pairs. nih.gov Molecular dynamics simulations and base substitution experiments suggest a trans Watson-Crick Hoogsteen (transWH) geometry for these A·A pairs, where the N7 position of the adenine base is critical for the interaction. nih.gov
This coralyne-guided assembly is pH-sensitive. The duplex structure is stable at neutral pH (pH 7) but becomes unstable and dissociates at acidic pH (pH 4-5). acs.orga-star.edu.sgnih.gov This property has been harnessed to create pH-responsive DNA hydrogels. In such systems, coralyne acts as a low-molecular-weight cofactor that cross-links oligo-adenine strands to form a hydrogel network at neutral pH. acs.orga-star.edu.sgacs.org A decrease in pH leads to the disassembly of the A-COR-A units, resulting in the dissolution of the hydrogel and the release of the coralyne cofactor. acs.orga-star.edu.sgnih.gov
The thermodynamic stability of the coralyne-oligo(dA) complex is notable. The association constant for coralyne binding to oligo(dA) is significantly higher than that for its binding to calf thymus DNA, highlighting the specificity of the interaction. nih.gov
Table 1: Binding Affinity and Stoichiometry of Coralyne with Nucleic Acids
| Interacting Molecule | Association Constant (M⁻¹) | Stoichiometry (Coralyne:Adenine Bases) | Melting Temperature (Tₘ) | Reference |
|---|---|---|---|---|
| Oligo-adenine (A-strand) | 1.05 x 10⁵ | 1:4 | ~60 °C | nih.govacs.org |
Advanced Methodologies for Oligo Dt Oligo Da Research and Analysis
Spectroscopic and Optical Techniques
Spectroscopic and optical methods provide powerful, non-invasive tools to probe the behavior of oligo(dT) and oligo(dA) at the molecular level.
Laser cross-linking offers a rapid method to investigate the equilibrium and thermodynamic properties of oligo(dT) binding to its complementary strand, poly(dA). This technique utilizes a high-intensity, short-pulse ultraviolet laser to induce the formation of pyrimidine (B1678525) dimers between adjacent oligo(dT) molecules bound to a poly(dA) template. pnas.org This "ligation" of oligomers effectively freezes the binding equilibrium, allowing for quantitative analysis. pnas.org
By analyzing the distribution of cross-linked products, researchers can determine the degree of cooperative binding between oligo(dT) molecules. pnas.org This cooperativity is a measure of how the binding of one oligomer influences the binding of the next. From these measurements, key thermodynamic parameters for the interaction, such as the change in free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be calculated. pnas.orgpnas.org This provides a detailed understanding of the forces stabilizing the oligo(dT)•poly(dA) duplex, including base stacking interactions. pnas.org The technique is sensitive enough to elucidate how factors like temperature and the specific preparation of the template affect the binding energetics. pnas.org
Table 1: Thermodynamic Parameters for Thymine-Thymine Interactions in oligo(dT)•poly(dA) Determined by Laser Cross-linking
| Parameter | Value | Unit |
|---|---|---|
| ΔG° | Varies with conditions | kcal/mol |
| ΔH° | Calculated from data | kcal/mol |
| ΔS° | Calculated from data | cal/mol·K |
Data derived from studies analyzing binding isotherms of laser cross-linked oligo(dT) on a poly(dA) template. pnas.orgpnas.org
Fluorescence Correlation Spectroscopy (FCS) is a high-sensitivity technique used to measure the diffusion and concentration of fluorescently labeled molecules in living cells. pnas.orgnih.gov In the context of oligo(dT)-oligo(dA) research, FCS has been instrumental in studying the intranuclear mobility of these oligonucleotides. pnas.orgnih.gov
In these experiments, fluorescein-labeled oligo(dT) or oligo(dA) is introduced into the nucleus of cultured cells. pnas.org FCS measures the fluctuations in fluorescence intensity within a tiny, fixed observation volume created by a focused laser beam. oup.com By analyzing the correlation of these fluctuations over time, the diffusion coefficient of the fluorescent molecules can be determined. pnas.org
Studies using FCS have revealed that a significant fraction of both oligo(dT) and oligo(dA) moves rapidly within the cell nucleus, with diffusion coefficients similar to their movement in a simple aqueous solution. pnas.orgnih.gov However, a substantial portion of intranuclear oligo(dT) exhibits slower diffusion rates. pnas.orgnih.gov This slower-moving population is consistent with oligo(dT) hybridizing to the much larger, less mobile endogenous poly(A) RNA molecules within the nucleus. pnas.orgnih.gov In contrast, the majority of oligo(dA) diffuses rapidly, as it does not hybridize with poly(A) RNA. pnas.org This difference in mobility provides direct evidence of oligo(dT) hybridization state in a living cell. pnas.orgpsu.edu
Table 2: Intranuclear Diffusion Coefficients of Oligonucleotides Measured by FCS
| Oligonucleotide | Mobility Class | Diffusion Coefficient (cm²/s) | Percentage of Population |
|---|---|---|---|
| oligo(dT) | Fast (Free) | ~4 x 10⁻⁷ | ~43% |
| oligo(dT) | Slow (Hybridized) | ≤1 x 10⁻⁷ | ~45% |
| oligo(dT) | Very Slow (Bound to large complexes) | ~10-fold slower than slow fraction | ~15% |
| oligo(dA) | Fast (Free) | ~4 x 10⁻⁷ | ~77% |
Data represents findings from FCS studies in cultured rat myoblasts. pnas.orgnih.gov
Fluorescence Recovery After Photobleaching (FRAP) is another optical technique used to quantify molecular movement in living cells. wikipedia.org In a FRAP experiment, a high-intensity laser pulse is used to irreversibly bleach the fluorophores in a specific region of interest within a cell. wikipedia.org The subsequent movement of surrounding, unbleached fluorescent molecules back into the photobleached area is monitored over time. pnas.org The rate of this fluorescence recovery is directly related to the mobility of the labeled molecules. wikipedia.org
In Vitro Biochemical Assays
Reverse Transcription Assays for cDNA Synthesis Efficiency and Priming Fidelity
Reverse transcription is a critical process in molecular biology that synthesizes complementary DNA (cDNA) from an RNA template, a reaction catalyzed by the enzyme reverse transcriptase. abcam.com The efficiency and fidelity of this process are paramount for the accurate downstream analysis of gene expression. Oligo(dT) primers, which are short sequences of deoxythymidine, are commonly used to initiate cDNA synthesis by binding to the polyadenylated (poly(A)) tail of messenger RNA (mRNA). abcam.comcd-genomics.com
However, the use of standard oligo(dT) primers can lead to challenges. One significant issue is the potential for internal priming, where the oligo(dT) primer anneals to internal stretches of adenine (B156593) residues (poly(A) tracts) within the mRNA sequence instead of the 3' poly(A) tail. nih.govpnas.org This results in the synthesis of truncated cDNA molecules, which can lead to an underrepresentation of the 5' ends of transcripts and inaccurate gene expression quantification. nih.gov Studies have shown that a considerable percentage of expressed sequence tags (ESTs) in databases likely originate from such internal priming events. pnas.org
To address this, "anchored" oligo(dT) primers have been developed. These primers have one or two non-T bases at their 3' end, which forces them to anneal specifically at the junction of the poly(A) tail and the coding sequence, thereby preventing priming from internal poly(A) sites. thermofisher.comsigmaaldrich.com Research has demonstrated that anchored oligo(dT) primers significantly reduce the generation of truncated cDNAs and provide a more accurate representation of the original mRNA population. nih.govpnas.org
The efficiency of cDNA synthesis can be influenced by several factors, including the type and concentration of the oligo(dT) primer, the reverse transcriptase enzyme used, and the reaction temperature. cd-genomics.comnih.govbiotechrabbit.com High concentrations of standard oligo(dT) primers can increase the frequency of internal priming. nih.gov Thermostable reverse transcriptases that can function at higher temperatures (up to 55°C) help to denature RNA secondary structures, which can otherwise impede the synthesis of full-length cDNA. sigmaaldrich.combiotechrabbit.com
The fidelity of reverse transcriptase, its ability to accurately incorporate the correct deoxynucleoside triphosphates (dNTPs) during cDNA synthesis, is another crucial parameter. cd-genomics.com While reverse transcriptases lack the proofreading activity of many DNA polymerases, leading to a higher error rate, kits with high-fidelity reverse transcriptases are available to minimize these errors. cd-genomics.comsigmaaldrich.com
Table 1: Comparison of Priming Strategies in Reverse Transcription
| Primer Type | Mechanism | Advantages | Disadvantages |
| Oligo(dT) Primers | Anneal to the poly(A) tail of mRNA. thermofisher.com | Enriches for full-length mRNA; useful when starting material is limited. thermofisher.com | Can prime at internal poly(A) tracts, leading to truncated cDNA; introduces a 3' bias. nih.govthermofisher.com |
| Anchored Oligo(dT) Primers | Contain a non-T base at the 3' end, forcing annealing at the start of the poly(A) tail. thermofisher.com | Reduces internal priming and 3' bias, leading to more accurate representation of full-length transcripts. nih.govthermofisher.comsigmaaldrich.com | Specific to polyadenylated RNA. sigmaaldrich.com |
| Random Primers | Short oligonucleotides (hexamers or nonamers) that anneal at multiple points along the RNA. thermofisher.com | Anneal to all types of RNA (mRNA, rRNA, tRNA); good for transcripts with significant secondary structure. thermofisher.com | Can generate fragmented cDNA; signal from mRNA may be diluted by other RNA types. thermofisher.com |
| Gene-Specific Primers | Designed to bind to a specific RNA sequence. thermofisher.com | Provides the highest specificity and sensitivity for a particular target. thermofisher.com | Requires prior knowledge of the target sequence; not suitable for global transcript analysis. thermofisher.com |
Quantitative PCR for cDNA Level Determination
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique used to amplify and simultaneously quantify a targeted DNA molecule. portlandpress.com When combined with reverse transcription (RT-qPCR), it allows for the reliable detection and measurement of RNA levels. portlandpress.comsigmaaldrich.com In the context of oligo(dT)-oligo(dA) research, qPCR is instrumental in determining the levels of cDNA synthesized from mRNA templates using oligo(dT) primers. nih.gov
The process begins with the reverse transcription of RNA into cDNA, as described in the previous section. portlandpress.com This cDNA then serves as the template for the qPCR reaction. sigmaaldrich.com The qPCR process involves a series of temperature cycles that denature the cDNA, anneal primers to the specific target sequence, and extend the primers to create new DNA copies. portlandpress.com A fluorescent reporter is used to monitor the amplification of the DNA in real-time. The point at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq), which is inversely proportional to the amount of initial target nucleic acid. bioline.com
Researchers utilize qPCR to assess the impact of different priming strategies on cDNA synthesis. For instance, studies have employed qPCR to compare the abundance of cDNA generated from internal poly(A) priming versus 3' end priming when using standard oligo(dT) primers versus anchored oligo(dT) primers. nih.gov By designing specific primer sets—one that amplifies a region upstream of an internal poly(A) tract and another that amplifies a region at the 3' end—researchers can quantify the relative levels of truncated and full-length cDNA, respectively. nih.gov
These quantitative analyses have provided concrete evidence that high doses of standard oligo(dT) primers lead to a significant increase in internally primed, truncated cDNAs. nih.gov Conversely, the use of anchored oligo(dT) primers results in much higher levels of correctly primed, full-length cDNA. nih.gov This demonstrates the utility of qPCR in optimizing reverse transcription protocols and ensuring the accuracy of gene expression studies.
Microscopy and Imaging Approaches
Fluorescently-Labeled Oligo(dT) and Oligo(dA) for Intracellular Tracking
The ability to visualize and track nucleic acids within living cells is crucial for understanding their dynamics and function. Fluorescently labeling oligo(dT) and oligo(dA) provides a powerful tool for studying the behavior of these molecules and their interactions with intracellular components, particularly poly(A) RNA. pnas.org
Oligonucleotides can be labeled with various fluorescent dyes, such as fluorescein (B123965) or cyanine (B1664457) dyes, which are available as phosphoramidites for easy attachment during synthesis. genelink.comacs.org These labeled oligos can then be introduced into living cells, for example, through microinjection. pnas.orgresearchgate.net
Once inside the cell, the movement and localization of the fluorescently labeled oligos can be monitored using advanced microscopy techniques like fluorescence correlation spectroscopy (FCS) and fluorescence recovery after photobleaching (FRAP). pnas.org FCS measures fluctuations in fluorescence intensity within a tiny observation volume to determine the diffusion coefficients and concentrations of fluorescent molecules. oup.com FRAP involves photobleaching a small region of the cell and then measuring the rate at which fluorescence recovers as unbleached molecules diffuse back into the area. pnas.org
Studies using these techniques have revealed that a significant portion of fluorescently labeled oligo(dT) and oligo(dA) diffuses rapidly within the cell nucleus, at rates comparable to their diffusion in an aqueous solution. pnas.org Interestingly, a substantial fraction of oligo(dT), but not oligo(dA), was observed to move at a much slower rate. This slower-moving fraction was significantly reduced when the oligo(dT) was pre-hybridized with unlabeled oligo(dA) before being introduced into the cells. This finding strongly suggests that the slower diffusion of oligo(dT) is due to its hybridization with endogenous poly(A) RNA, forming larger, less mobile ribonucleoprotein complexes. pnas.org
These intracellular tracking studies provide direct evidence of the hybridization of oligo(dT) to poly(A) RNA within the living cell nucleus and offer insights into the intranuclear environment and the mobility of RNA-protein complexes. pnas.org However, it is important to be cautious in interpreting fluorescence signals, as the degradation of labeled oligonucleotides can release free fluorescent dyes, which may accumulate in organelles and lead to misleading results. acs.org
Single-Molecule Super-Resolution Imaging of mRNA via Oligo(dT)-Coated Surfaces
Visualizing individual mRNA molecules provides invaluable information about gene expression and regulation at the single-cell level. Single-molecule super-resolution microscopy (SMLM) techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), have emerged as powerful tools that can overcome the diffraction limit of light, achieving spatial resolutions of 20 nm or better. nih.govencyclopedia.pub
One innovative application of SMLM in mRNA research involves the use of oligo(dT)-coated surfaces. nih.gov In this approach, a glass coverslip is functionalized with short, single-stranded oligo(dT) sequences. nih.govencyclopedia.pub When mRNA is extracted from cells and applied to this surface, the poly(A) tails of the mRNA molecules hybridize with the covalently bound oligo(dT) ligands. nih.gov This effectively immobilizes the mRNA molecules on a two-dimensional plane, creating sufficient distance between individual transcripts to allow for their resolution and identification. nih.gov
Once the mRNAs are captured on the oligo(dT)-coated surface, they can be labeled using techniques like sequential fluorescence in situ hybridization (seqFISH). nih.gov SeqFISH employs multiple rounds of hybridization with fluorescently labeled probes, imaging, and probe stripping to create a temporal barcode for each mRNA species, enabling the identification and quantification of a large number of different transcripts. nih.govencyclopedia.pub
This combination of oligo(dT)-coated surfaces and SMLM offers a high-throughput method for analyzing the transcriptome of cells. It has been successfully used to compare the differential gene expression between different cell types, such as mouse fibroblasts and embryonic stem cells. nih.gov While this in vitro approach does not provide information about the subcellular localization of mRNA, it excels in identifying and quantifying a vast number of mRNA species from extracted samples. nih.gov
Bioinformatic and Computational Analysis
The advent of high-throughput sequencing technologies has generated massive amounts of data, making bioinformatic and computational analysis indispensable for interpreting the results of oligo(dT)-based research. These analyses are crucial for everything from quality control of sequencing reads to the identification of novel gene expression patterns.
A key application of bioinformatics in this field is the analysis of data from 3' end sequencing methods that utilize oligo(dT) priming. researchgate.net A typical bioinformatic workflow for this type of data involves several steps. First, the raw sequencing reads are processed to remove adapter sequences and low-quality bases. researchgate.net The reads are then aligned or mapped to a reference genome. To account for potential oligo(dT) mis-priming within the poly(A) tail, alignment algorithms are often set to allow for "soft clipping" of the 5' ends of reads. researchgate.net
Following alignment, reads that likely arise from internal priming at genomic A-rich stretches are identified and flagged. researchgate.netbiorxiv.org This is a critical step to avoid the overestimation of gene expression due to these off-target priming events. biorxiv.org After these filtering steps, the mapped reads can be collapsed to their 5' ends to precisely identify polyadenylation sites. researchgate.net The counts of these sites can then be used for differential gene expression analysis between different conditions or cell types. researchgate.net
Computational tools and algorithms have also been developed to aid in the design of oligonucleotide probes for microarrays and other hybridization-based assays. psu.edu These tools, such as OligoPicker, use various filters to select optimal oligo sequences. psu.edu They evaluate the specificity of probes by checking for contiguous perfect matches with other sequences in the target genome and use global alignment scores (like those from BLAST) for cross-validation. psu.edu Furthermore, these programs can assess the potential for self-annealing of both the probes and the target sequences to ensure good hybridization accessibility. psu.edu Such computational approaches are essential for designing high-quality probes that provide reliable and specific signals in gene expression studies.
Analysis of Public EST Databases for Internal Poly(A) Priming Patterns
The analysis of public Expressed Sequence Tag (EST) databases is a critical bioinformatic approach for understanding the patterns and prevalence of internal priming by oligo(dT). ESTs, which are short, single-pass sequences derived from cDNA clones, historically provided a large-scale method for gene discovery and transcriptome analysis. pnas.org However, the widespread use of oligo(dT) primers for cDNA synthesis introduced a systematic flaw: the primer can anneal to internal, adenine-rich sequences within an mRNA transcript, not just the 3' poly(A) tail. pnas.orgresearchgate.net This event, known as internal priming, generates truncated cDNAs that can be misinterpreted as novel transcripts or alternative polyadenylation sites. pnas.orgnih.gov
Research has systematically investigated this phenomenon by mining public databases like the database of ESTs (dbEST) and comparing these sequences against well-annotated, full-length cDNA sequences, such as those in the Reference Sequence (RefSeq) database. pnas.org The methodology involves matching 3'-labeled ESTs from dbEST to known gene sequences in RefSeq to estimate the frequency of ESTs that originate from internal poly(A) priming. pnas.org
A foundational study on this topic identified internal poly(A) tracts within the RefSeq database, defining such a tract as a sequence containing eight poly(A)s with up to two mismatches. pnas.org The analysis revealed that a significant portion of human genes contains such internal priming sites. pnas.org By mapping ESTs to these reference sequences, it was determined that a substantial fraction of ESTs in the public database likely resulted from oligo(dT) priming at these internal A-rich regions rather than at the terminal poly(A) tail. pnas.orgresearchgate.net It is estimated that such truncated cDNAs may contribute to as much as 12% of the ESTs in the dbEST database. pnas.orgresearchgate.net
Table 1: Prevalence of Internal Poly(A) Priming Sites and Resulting ESTs An analysis matching ESTs in dbEST to the RefSeq database to estimate the frequency of internal priming events.
| Database Analyzed | Finding | Value |
| RefSeq | Percentage of sequences containing at least one internal poly(A) tract | 86% |
| RefSeq | Total number of internal poly(A) sequences identified | 78,114 |
| dbEST | Total ESTs matched to RefSeq sequences | 221,097 |
| dbEST | Percentage of ESTs matching internal regions of RefSeq sequences | 27% |
| dbEST | Percentage of ESTs matched within 30 bases of an internal poly(A) tract | 12% |
Data sourced from Nam et al., 2002. pnas.orgpnas.org
This bioinformatic analysis of EST databases was instrumental in highlighting the patterns of internal priming and quantifying its significant impact on transcriptome data. pnas.orgresearchgate.net These findings underscored the need for improved cDNA synthesis strategies, such as the use of anchored oligo(dT) primers, to reduce the generation of such artifacts. pnas.orgresearchgate.net
Evaluation of RNA Sequencing Bias Originating from Internal Oligo(dT) Priming
With the advent of RNA sequencing (RNA-seq), the issue of internal oligo(dT) priming persists and introduces significant bias in gene expression quantification. researchgate.netnih.gov Many modern RNA-seq library preparation methods, including those for single-cell analysis, utilize oligo(dT) primers for reverse transcription. nih.govnih.gov While efficient, this approach is susceptible to off-target priming at internal, genome-encoded adenine-rich sequences, also known as A-single nucleotide repeats (A-SNRs). researchgate.netoup.com This leads to the generation of truncated cDNA fragments and, consequently, an overestimation of mRNA counts for genes containing these A-SNRs. oup.com
The consequences of this bias are significant, as it can inflate the measured expression of most genes by 10% or more, with some genes being particularly affected. nih.govoup.com This systematic bias can confound the results of differential gene expression analysis and other downstream applications. lexogen.com To address this, advanced computational methodologies have been developed to evaluate and correct for the bias originating from internal oligo(dT) priming. researchgate.netnih.gov
These methods involve algorithms that identify and filter sequencing reads likely resulting from internal priming events. researchgate.netnih.gov The core of this approach is to scan the reference genome for A-SNRs and then remove sequencing reads that align just upstream of these sites, as they are likely artifacts. researchgate.netresearchgate.net
The parameters for identifying such artifactual reads are based on specific genomic features adjacent to the 3' end of the read alignments. researchgate.net These features are indicative of an internal priming event rather than legitimate priming at a poly(A) tail.
Table 2: Filtering Parameters Used to Identify Internal Priming Artifacts in RNA-seq Data Criteria used by computational algorithms to flag sequencing reads that likely originated from internal oligo(dT) priming.
| Parameter | Description | Example Criteria |
| A-Content | Looks for a high concentration of adenine bases in a short window adjacent to the read. | - Six or more continuous adenines. researchgate.net- More than seven adenines in a 10-nucleotide window. researchgate.net- Twelve or more adenines in an 18-nucleotide window. researchgate.net |
| AG-Runs | Identifies runs of adenines and/or guanines, which can also serve as priming sites. | - Six or more continuous A or G nucleotides. researchgate.net |
| A/T Content | Scans for a high percentage of A or T bases in a slightly larger window. | - 27 or more A/T bases within a 30-base window. researchgate.net |
| Maximal Coverage Distance | A distance threshold upstream of an A-SNR within which an aligned read is considered suspect. This accounts for the variable gap between the priming site and the sequenced read in certain library types. | Varies by protocol; often around 500 bp to match typical cDNA fragment lengths. oup.comresearchgate.net |
Data sourced from Svoboda et al., 2022. researchgate.netnih.govresearchgate.net
By applying these filtering algorithms to public and experimental datasets, researchers can significantly improve the accuracy of gene expression measurements. nih.gov Studies have inferred lists of human genes whose quantification is most likely to be distorted by internal priming bias when using oligo(dT)-based methods. nih.govoup.com The evaluation of this bias is crucial for ensuring the reliability of transcriptomic data and for the development of library preparation techniques that can circumvent the problem, such as methods that rely on RNA-based ligation or TGIRT-based protocols that exclusively target the 3'-end of transcripts. nih.govbitesizebio.comugent.be
Applications in Molecular Biology Research
cDNA Synthesis and Library Construction Strategies
Oligo(dT) primers are essential for the synthesis of complementary DNA (cDNA) from eukaryotic mRNA templates. This process, known as reverse transcription, is a cornerstone of molecular cloning and gene expression analysis.
Achieving full-length cDNA copies is crucial for accurate gene representation in cDNA libraries and for cloning complete protein-coding sequences. thermofisher.compcrbio.com Several factors influence the efficiency of full-length cDNA synthesis using oligo(dT) primers.
The length of the oligo(dT) primer itself can be a factor, with primers of 20 nucleotides or longer sometimes being used to facilitate annealing at higher reaction temperatures. thermofisher.com Higher temperatures can help to denature RNA secondary structures that might otherwise impede the reverse transcriptase enzyme. thermofisher.comcd-genomics.com To further ensure complete denaturation of the RNA template, especially for those with high GC content or secondary structures like hairpins, an initial incubation of the RNA and primers at 70°C for 5 minutes followed by rapid cooling on ice is recommended before adding the reverse transcriptase. pcrbio.compcrbio.com
The choice of reverse transcriptase is also critical. Enzymes with high thermostability can be used at elevated temperatures (e.g., up to 65°C), which helps to overcome complex RNA secondary structures and can lead to improved cDNA yield and length. cd-genomics.comroche.com Additionally, the processivity of the reverse transcriptase, or its ability to remain bound to the template and synthesize DNA, affects the time required to generate full-length cDNA. thermofisher.com
For some applications, a mixed priming strategy using both oligo(dT) and random hexamer primers is recommended to ensure a representative population of cDNAs. pcrbio.combio-rad.compcrbio.com This approach is particularly useful for constructing cDNA libraries for qPCR analysis of multiple targets. pcrbio.com However, for cloning or quantifying a specific transcript where full-length coverage is paramount, oligo(dT) or gene-specific primers are the preferred choice. pcrbio.compcrbio.com
A significant challenge with standard oligo(dT) primers is their potential to anneal to internal adenine-rich sequences (poly(A) tracts) within an mRNA molecule, rather than exclusively to the 3' poly(A) tail. nih.govpnas.org This "internal priming" leads to the synthesis of truncated cDNAs, which can result in an underrepresentation of the 5' ends of transcripts and misidentification of gene boundaries. nih.govnih.gov It has been suggested that internal oligo(dT) priming might occur more frequently than terminal priming at the poly(A) tail. nih.gov
To address this issue, "anchored" oligo(dT) primers have been developed. nih.govpnas.org These primers contain one or two non-thymine nucleotides at their 3' end (e.g., dVn, where V can be dA, dC, or dG, and N can be any of the four bases). thermofisher.comfishersci.com This "anchor" forces the primer to anneal at the junction of the coding sequence and the poly(A) tail, thereby preventing priming from internal A-rich regions and reducing the synthesis of truncated cDNAs. thermofisher.comroche.comfishersci.comroche.com The use of a set of anchored oligo(dT) primers has been shown to effectively diminish the generation of truncated cDNAs caused by internal poly(A) priming. nih.govpnas.org While this strategy significantly limits internal priming, it may not completely eliminate it, suggesting a potential need for computational filtering of sequencing data. nih.gov
| Primer Type | Description | Advantage | Disadvantage |
| Standard Oligo(dT) | A sequence of 12-18 deoxythymidines. thermofisher.com | Enriches for full-length mRNA. | Can prime at internal poly(A) tracts, leading to truncated cDNA. nih.govpnas.org |
| Anchored Oligo(dT) | Oligo(dT) with 1-2 non-T bases at the 3' end. thermofisher.comfishersci.com | Reduces internal priming and promotes full-length synthesis. roche.comroche.com | May not completely eliminate internal priming. nih.gov |
| Random Hexamers | Short, random sequences of six nucleotides. | Primes throughout the RNA, useful for degraded RNA or RNA without poly(A) tails. thermofisher.com | Can lead to overestimation of copy number and may not produce full-length transcripts. bio-rad.com |
| Gene-Specific Primers | Designed to bind to a specific gene sequence. | Highly specific for a single target. pcrbio.com | Requires a separate primer for each target. quantabio.com |
mRNA Enrichment and Purification Methodologies
The specific hybridization of oligo(dT) to the poly(A) tail of mRNA is the basis for its widespread use in isolating and purifying mRNA from total RNA or other complex mixtures. nih.govpromega.de This is typically achieved by immobilizing oligo(dT) onto a solid support, such as cellulose (B213188) or magnetic beads. tandfonline.comneb-online.de
The rise of mRNA-based therapeutics, including vaccines, has driven the need for scalable and efficient purification methods. thermofisher.cominsights.bio To meet this demand, various oligo(dT)-functionalized resins have been developed for large-scale purification of in vitro transcribed (IVT) mRNA. thermofisher.comseplite.com
These resins are often made from a rigid polymeric backbone, such as crosslinked polystyrene divinylbenzene, which provides good pressure-flow characteristics suitable for industrial-scale chromatography. seplite.comthermofisher.cominsights.bio The surface of the resin is typically coated to be more hydrophilic to reduce nonspecific binding and then functionalized with oligo(dT) ligands, often with a spacer arm to reduce steric hindrance and improve binding kinetics. seplite.comthermofisher.com
Several commercial oligo(dT) resins are available, each with specific characteristics. For example, a comparison of dT25-OAS resin, dT14-magnetic beads, and dT25-cellulose found that the dT25-OAS resin had the highest binding capacity for a poly-dA oligonucleotide. nih.gov
| Resin Type | Support Matrix | Functional Group | Key Features |
| POROS™ Oligo(dT)25 | Cross-linked poly(styrene-divinylbenzene) | dT-25mer | Rigid, 50 µm particle size, low non-specific binding, stable at high temperatures. thermofisher.com |
| Seplife® Oligo dT | Crosslinked polystyrene divinylbenzene | oligo dT20 | 50 micron particle size with uniform distribution, hydrophilic surface to reduce non-specific adsorption. seplite.com |
| Helios Oligo dT | Polystyrene | dT-20 mer | High rigidity, high selectivity, and extremely low non-specific adsorption. ltbiotech.lt |
| dT25-OAS | Oligo Affinity Support PS | dT25 | High binding capacity and low background binding. nih.gov |
While oligo(dT) affinity chromatography is highly specific, nonspecific binding of other molecules, particularly other RNA species or proteins, can occur. etherna.benih.gov Minimizing this nonspecific binding is crucial for obtaining highly pure mRNA.
Several strategies can be employed to reduce nonspecific interactions. The use of high-quality RNA extraction methods is a primary step to minimize contaminants from the start. numberanalytics.com During the purification process, including detergents or organic solvents in the extraction buffers can help remove contaminants. promega.de For plant tissues, which have high levels of polysaccharides and secondary metabolites, adding polyvinylpyrrolidone (B124986) (PVP) to the extraction buffer can be effective. promega.de
The composition of the binding and washing buffers is also critical. A certain concentration of monovalent cationic salts is required for the optimal binding of the estradiol-receptor complex to oligo(dT)-cellulose, which serves as a model for nonspecific protein-nucleic acid interactions. nih.gov Fine-tuning the salt concentration during the wash steps can help to remove weakly bound, nonspecific molecules. etherna.be Reducing the salt content increases the electrostatic repulsion between the oligo(dT) and the RNA backbone, allowing for the elution of molecules that are not strongly bound. etherna.be Additionally, washing the affinity matrix with a low-salt buffer before elution can help to remove nonspecifically bound RNA.
Nucleic Acid Detection and Hybridization Probes
Oligo(dT) and oligo(dA) sequences are also utilized as components of probes for nucleic acid detection and in various hybridization-based assays. biocompare.combiocompare.com
Biotinylated oligo(dT) probes can be used to hybridize to the poly(A) region of mature eukaryotic mRNA. promega.com These hybridized mRNAs can then be captured using streptavidin-coated surfaces, such as magnetic beads, providing a method for isolating pure mRNA. promega.com This approach is the basis for several commercial mRNA isolation kits. neb-online.de Oligo(dT) probes can also serve as a control in RNA in situ hybridization experiments to confirm the integrity of mRNA in a sample. biogenex.com
An innovative protein detection method called ImmunoAT-tailing utilizes a biotinylated oligo(dA-dT) sequence. tandfonline.com In this technique, the oligo is linked to an antibody-protein complex via a streptavidin-biotin interaction. The oligo(dA-dT) then serves as a template for self-priming elongation by a DNA polymerase. tandfonline.com By including dye-labeled nucleotides in the elongation reaction, the target protein can be labeled with a large number of dye molecules, leading to significant signal amplification. tandfonline.com
Furthermore, oligo(dA)-oligo(dT) tracts are recognized by specific DNA-binding proteins. nih.gov A protein named datin, purified from Saccharomyces cerevisiae, binds with high affinity to oligo(dA)·oligo(dT) sequences of at least 9-11 base pairs. nih.gov This interaction highlights the biological significance of these sequences beyond their utility as laboratory tools.
Design and Application of Oligo(dT) Probes for In Situ Hybridization (FISH, CISH)
Oligo(dT) probes are short, synthetic strands of deoxythymidine used in molecular biology to bind to the polyadenylated (poly(A)) tails of messenger RNA (mRNA). This specificity makes them a valuable tool for in situ hybridization (ISH) techniques like Fluorescence In Situ Hybridization (FISH) and Chromogenic In Situ Hybridization (CISH), which are used to visualize and localize nucleic acid sequences within cells and tissues. biocompare.comnumberanalytics.com
Design Considerations: The design of oligo(dT) probes for ISH is critical for ensuring specificity and signal strength. Key considerations include the length of the oligonucleotide, labeling method, and tissue penetration capability. umich.edu Oligonucleotide probes for FISH are often designed to be around 40-50 base pairs long, a size that facilitates easy penetration into cells and tissues. umich.edu For detecting poly(A)+ mRNA, oligo-dT probes are used to bind to all mature mRNAs, which are typically enriched in the cytoplasm. nih.gov A buildup of the signal in the nucleus can indicate a defect in mRNA nuclear export. nih.gov The probes are labeled with detectable markers such as fluorescent dyes for FISH or enzymes for CISH. numberanalytics.combiocompare.com
| Design Parameter | Consideration | Rationale | Citation |
| Probe Length | Typically 40-50 base pairs. | Optimizes tissue and cell penetration while maintaining binding specificity. | umich.edu |
| Probe Target | Poly(A) tail of mRNA. | Allows for the detection of the general population of mature, polyadenylated mRNAs. | nih.gov |
| Specificity | High GC content should be avoided. | G-C pairs bond more strongly, which could require non-standard hybridization conditions. Uniform GC content across different probes allows for standardized protocols. | umich.edu |
| Labeling | Fluorescent dyes (for FISH) or chromogenic reporters (for CISH). | Enables visualization of the probe-target hybrid via microscopy. | numberanalytics.combiocompare.com |
| Purity & Stability | Synthetically designed and purified. | Oligonucleotide probes are stable and resistant to RNases, simplifying handling compared to RNA probes. | umich.edu |
Development of Fluorescent Oligonucleotide Probes (e.g., ECHO Probes)
To improve the signal-to-noise ratio in RNA imaging, specialized "turn-on" fluorescent probes have been developed that only emit a signal upon binding to their target. oup.com Among these, Exciton-Controlled Hybridization-sensitive Oligonucleotide (ECHO) probes are notable. mdpi.comrsc.org
Mechanism of ECHO Probes: ECHO probes are oligonucleotides that contain a nucleotide labeled with two fluorescent dye molecules, such as thiazole (B1198619) orange. rsc.orgmdpi.comnih.gov When the probe is in its single-stranded, unbound state, the two dye molecules are close enough to form an H-aggregate. This aggregation leads to an excitonic interaction that quenches the fluorescence. rsc.org Upon hybridization to a target RNA sequence, the probe unfolds, separating the dye molecules and disrupting the H-aggregate. This change allows the dyes to intercalate into the newly formed duplex, leading to a significant increase in fluorescence emission. mdpi.comacs.org This "on-off" switching mechanism dramatically reduces background fluorescence from unbound probes, eliminating the need for extensive washing steps that are common in other FISH protocols. mdpi.com
Research Findings and Applications: ECHO probes have been successfully used for a variety of RNA imaging applications in living cells. rsc.org They have demonstrated hybridization-sensitive, target-specific, and concentration-dependent fluorescence activation. nih.gov Researchers have used ECHO probes to visualize specific RNA transcripts in fixed cells (ECHO-FISH) and, more significantly, to track RNA dynamics in living cells and tissues (ECHO-liveFISH). nih.govwordpress.com For instance, ECHO probes targeting 28S rRNA and U3 snoRNA have been used for RNA imaging in the brain cells of living mice. mdpi.com
Furthermore, the design of ECHO probes has been enhanced by incorporating Locked Nucleic Acids (LNA) to increase the thermal stability of the probe-target hybrid. acs.org By conjugating ECHO probes with cell-penetrating peptides (CPPs), their cellular uptake can be significantly improved, which is a major hurdle for oligonucleotide-based probes. oup.com These advancements have made ECHO probes a powerful tool for multicolor RNA imaging and the detection of gene polymorphisms. rsc.org
| Probe Type | Mechanism | Advantage | Key Application | Citation |
| Conventional FISH Probes | Labeled oligonucleotide hybridizes to target. | Direct detection. | Localization of DNA/RNA in fixed cells. | biocompare.com |
| ECHO Probes | Exciton-controlled quenching in single-stranded state; fluorescence "turns on" upon hybridization. | High signal-to-noise ratio; no wash steps required. | Live-cell RNA imaging, multicolor imaging. | rsc.orgmdpi.comnih.gov |
| ECHO-LNA Probes | ECHO mechanism with incorporated Locked Nucleic Acids. | Increased thermal stability of the probe-RNA hybrid. | Detection of RNA with stable secondary structures. | acs.org |
| CPP-ECHO Conjugates | ECHO probe linked to a Cell-Penetrating Peptide. | Enhanced cellular uptake. | Improved delivery for live-cell imaging. | oup.com |
Gene Expression Profiling and RNA Sequencing
Use in Microarray Hybridization Kinetics for Data Quality Improvement
In microarray technology, oligo(dT) is crucial for the initial step of isolating mRNA from total RNA. thermofisher.comualberta.ca This is typically achieved using oligo(dT) attached to a solid support, such as magnetic beads, which capture the poly(A) tails of mRNA. thermofisher.comsinica.edu.tw The purified mRNA is then reverse transcribed into cDNA, labeled with fluorescent dyes, and hybridized to the microarray chip. researchgate.net
Improving Data Quality through Hybridization Kinetics: The quality of microarray data is highly dependent on the specificity of the hybridization between the labeled sample (probe) and the immobilized DNA sequences on the array (target). Non-specific binding is a major source of noise and can lead to false positives. nih.gov Studies of hybridization kinetics—the rate at which probe-target duplexes form—have revealed that specific and non-specific binding events occur at different speeds. nih.gov
Research has shown that specific, perfect-match hybridization takes longer to reach equilibrium compared to non-specific binding. nih.gov This kinetic difference can be exploited to improve data quality. By measuring signal intensity at multiple time points during the hybridization process, it is possible to model the binding kinetics for each spot on the array. This allows for the estimation and correction of the signal component contributed by non-specific hybridization. nih.gov This approach has been used to more accurately identify exons and to select superior oligonucleotide probes for array design, ultimately reducing the rate of false positives and improving the reliability of gene expression data. nih.gov The use of oligo(dT) for mRNA isolation ensures that the starting material is enriched for the target molecules, which in turn provides a cleaner sample for these kinetic analyses. thermofisher.com
Protein Detection Systems
Immuno-AT-Tailing Method Utilizing Oligo(dA-dT) Elongation for Signal Amplification
The Immuno-AT-tailing method is an ultrasensitive in situ protein detection system that provides significant signal amplification, surpassing the sensitivity of conventional techniques like tyramide signal amplification (TSA). tandfonline.comtandfonline.comnih.gov The method leverages the unique properties of oligo(dA-dT) sequences to generate a strong, localized signal at the site of a target protein.
Mechanism of Immuno-AT-Tailing: The method consists of three core steps: tandfonline.comtandfonline.comnih.gov
Immunocomplex Formation: A primary antibody specifically binds to the target protein within the cell. This is followed by the application of a biotinylated secondary antibody that recognizes the primary antibody.
Oligo(dA-dT) Linkage: Streptavidin is added, which acts as a bridge, linking the biotin (B1667282) on the secondary antibody to a 5'-biotinylated, 15-base oligo(dA-dT) primer/template.
Signal Amplification via Elongation: The crucial amplification step involves the self-priming elongation of the oligo(dA-dT) sequence. In the presence of dATP, dTTP, and a DNA polymerase lacking 3' to 5' exonuclease activity (Klenow fragment exo-), the oligo(dA-dT) strand uses itself as a template to synthesize a long poly(dA-dT) chain. tandfonline.comtandfonline.com If dye-labeled nucleotides (e.g., rhodamine-labeled dUTP) are included in the reaction, the elongated chain becomes heavily labeled, producing a strong fluorescent signal. tandfonline.com
Research Findings and Applications: The Immuno-AT-tailing method has demonstrated time-dependent signal amplification, meaning the signal intensity increases with the duration of the elongation reaction. tandfonline.comresearchgate.net A key advantage of this technique is its versatility in detection. The elongated poly(dA-dT) tail can be detected not only through incorporated fluorescent dyes but also by using DNA-intercalating agents like 4′,6-diamidino-2-phenylindole (DAPI), which binds preferentially to AT-rich DNA regions. tandfonline.comnih.govresearchgate.net This allows for double-staining protocols where, for example, one protein is detected with a dye-labeled tail and another is detected with an unlabeled tail stained with DAPI. tandfonline.com This method has been successfully used to detect proteins in various cellular compartments, such as the Golgi apparatus and tight junctions, with high specificity and sensitivity. tandfonline.comresearchgate.net
| Method | Principle | Signal Source | Key Features | Citation |
| Immuno-AT-Tailing | Self-priming elongation of an oligo(dA-dT) sequence linked to an immunocomplex. | Incorporation of labeled dNTPs into a long poly(dA-dT) chain or DAPI staining of the chain. | Ultrasensitive, time-dependent amplification, allows for double staining. | tandfonline.comtandfonline.comnih.gov |
| Tyramide Signal Amplification (TSA) | HRP-catalyzed deposition of labeled tyramide radicals at the site of the antibody. | Covalently deposited tyramide molecules. | High sensitivity, but signal does not increase with extended reaction time due to short radical half-life. | tandfonline.comtandfonline.com |
Applications in Nanotechnology and Biosensing
DNA Nanostructures and Self-Assembly
The self-assembly of DNA is a powerful bottom-up approach for creating intricate and functional nanoarchitectures. beilstein-journals.org The driving force behind this assembly is the specific binding interaction between complementary DNA strands, primarily through hydrogen bonding. beilstein-journals.org Oligo(dT)-oligo(dA) sequences are central to these processes, providing the stability and specificity required for constructing complex designs like DNA hydrogels, DNA origami, and nanomachines.
Researchers have successfully programmed the assembly of oligo-adenine (A-strand) into a DNA hydrogel that responds to changes in pH. a-star.edu.sgacs.orgnih.govacs.org These stimuli-responsive hydrogels are valuable platforms for applications such as targeted drug delivery. a-star.edu.sgnih.govacs.org In one method, a small-molecule cofactor, coralyne, is used to guide the assembly. acs.orgnih.gov
At a neutral pH of 7, coralyne directs the oligo-adenine strands to form an antiparallel duplex structure. acs.orgnih.gov This structure is cross-linked by A-COR-A units, with a specific ratio of one coralyne molecule for every four adenine (B156593) bases, resulting in the formation of a stable hydrogel. a-star.edu.sgacs.org However, in an acidic environment (pH 4–5), these A-COR-A units become unstable. acs.orgnih.govacs.org This instability leads to the breakdown of the duplex into its individual components, causing the hydrogel matrix to dissociate and release the coralyne molecules. a-star.edu.sgacs.orgnih.gov This pH-triggered disassembly demonstrates a sophisticated level of control over the hydrogel's structural integrity. nih.govacs.org
Another approach to creating pH-responsive hydrogels involves using the intrinsic properties of adenine-rich sequences. researchgate.net Under highly acidic conditions (pH below 3.5), the N1 position of adenine becomes protonated, leading to the formation of a stable parallel A-motif duplex that cross-links the hydrogel. researchgate.net As the pH increases above 3.5, deprotonation of the adenines causes the duplex to dissolve. researchgate.net
Table 1: Conditions for pH-Responsive DNA Hydrogel Formation
| Method | Key Components | pH for Assembly | Assembly Mechanism | pH for Disassembly | Disassembly Mechanism | Citation |
|---|---|---|---|---|---|---|
| Cofactor-Mediated | Oligo-adenine (A-strand), Coralyne (COR) | 7.0 | COR orchestrates A-strands into an antiparallel duplex cross-linked by A-COR-A bridges. | 4.0 - 5.0 | Instability and disintegration of A-COR-A units. | a-star.edu.sgacs.orgnih.gov |
DNA origami is a revolutionary technique that involves folding a long, single-stranded DNA scaffold (often from the M13 virus) into a desired shape using hundreds of short, synthetic "staple" strands. mdpi.com The foundation of this intricate folding process lies in the specific Watson-Crick base pairing between the staple strands and complementary sections of the scaffold strand. beilstein-journals.orgbeilstein-journals.org The oligo(dT)-oligo(dA) interaction is a workhorse in this context, providing the predictable and stable "glue" that holds the complex architecture together. beilstein-journals.org
This technology enables the creation of a vast array of two- and three-dimensional nanostructures with precisely controlled sizes and shapes. mdpi.com These structures serve as platforms or "breadboards" for arranging other molecules, such as proteins and nanoparticles, with nanoscale precision. beilstein-journals.org
Furthermore, these fundamental hybridization principles are used to build dynamic DNA nanomachines capable of performing mechanical tasks. mdpi.com For instance, DNA "tweezers" can be opened and closed by introducing "set" and "unset" DNA strands that displace each other through a process called strand displacement, which is often initiated at a short, single-stranded "toehold" sequence. mdpi.comd-nb.info Similarly, linear actuators, where a slider component moves along a track, have been constructed using DNA origami. d-nb.info The movement and positioning of these components are controlled by the addition and removal of specific oligonucleotide strands that form or break oligo(dT)-oligo(dA) and other complementary duplexes. d-nb.info
Biosensing Platforms
The high specificity of oligo(dT)-oligo(dA) hybridization is a cornerstone for the development of advanced biosensing platforms. This interaction allows for the precise capture and detection of target molecules, leading to the creation of highly sensitive and specific diagnostic tools.
A powerful biosensing strategy combines the unique optical properties of gold nanoparticles (AuNPs) with the specific molecular recognition of oligonucleotides. nih.govresearchgate.net In one prominent application, AuNPs are functionalized with oligo(dT) strands. nih.govresearchgate.net These oligo(dT)-conjugated AuNPs are integral components of a dry-reagent strip biosensor designed for the rapid visual detection of DNA. nih.gov
The detection process works as follows: a target DNA molecule, such as a product from a polymerase chain reaction (PCR), is first modified with a poly(dA) tail and a biotin (B1667282) tag. nih.gov This modified target is then applied to the sensor strip. As a buffer solution moves up the strip, it rehydrates the oligo(dT)-AuNPs, which then bind to the poly(dA) tail of the target DNA through hybridization. nih.govresearchgate.net This entire complex then moves up the strip until it reaches a "test zone" where streptavidin is immobilized. The biotin on the target DNA binds strongly to the streptavidin, capturing the complex and causing the AuNPs to accumulate, which generates a distinct red band indicating a positive result. nih.gov This system is highly sensitive, capable of detecting as little as 2 femomoles of amplified DNA, and has been successfully used to detect hepatitis C virus in patient samples. nih.gov
Table 2: Performance of Oligo(dT)-AuNP Strip Biosensor
| Parameter | Finding | Citation |
|---|---|---|
| Detection Principle | Hybridization of oligo(dT)-AuNPs to poly(dA)-tailed target DNA, captured by immobilized streptavidin. | nih.govresearchgate.net |
| Detection Limit | As low as 2 fmol of amplified DNA. | nih.gov |
| Target Examples | Biotinylated PCR products (233 bp, 495 bp), Prostate-specific antigen cDNA, Hepatitis C virus RNA. | nih.gov |
| Assay Time | Hybridization takes approximately 5 minutes. | nih.gov |
| Advantage | At least 8 times more sensitive than standard ethidium (B1194527) bromide gel staining. No complex instrumentation required. | nih.gov |
DNA-directed immobilization (DDI) is a versatile technique for arranging biomolecules, such as proteins, onto a surface with high precision. mdpi.comnih.gov This method leverages the specificity of DNA hybridization to control the placement of molecules. mdpi.com The general approach involves functionalizing a surface (like a gold nanoparticle or a microarray substrate) with single-stranded DNA (ssDNA) capture probes. mdpi.comnih.gov Separately, the biomolecules to be immobilized are conjugated to a complementary ssDNA sequence. nih.gov
When the biomolecule-DNA conjugate is introduced to the surface, it binds specifically to the capture probes via Watson-Crick hybridization. mdpi.com The oligo(dT)-oligo(dA) pair is particularly useful in this scheme. For example, a surface can be coated with oligo(dT) strands to specifically immobilize any protein or molecule that has been tagged with a poly(A) tail. This strategy allows for the creation of stable and highly organized protein microarrays. nih.gov The use of DDI on gold nanoparticles allows for the controlled loading of proteins, creating a versatile platform for biosensing applications. mdpi.com
The properties of oligo(dT)-oligo(dA) sequences have been exploited to create signal amplification methods for ultrasensitive detection. tandfonline.comnih.gov One such technique is the "ImmunoAT-tailing" method, designed for the in-situ detection of proteins. tandfonline.comnih.govtandfonline.com
This multi-step process begins with standard immunodetection, where a primary antibody binds to the target protein, followed by a biotinylated secondary antibody. tandfonline.comnih.gov Streptavidin is then used to link a 15-base, 5'-biotinylated oligo(dA-dT) molecule to this complex. tandfonline.comtandfonline.com The crucial amplification step involves the enzyme Klenow fragment (3' to 5' exo-), which uses the short oligo(dA-dT) as both a primer and a template in a self-priming elongation reaction. tandfonline.comtandfonline.com In the presence of dATP and dTTP, the enzyme synthesizes a very long poly(dA-dT) tail. tandfonline.com By including dye-labeled nucleotides (like rhodamine-5-dUTP) in the reaction, the target protein becomes labeled with a large number of dye molecules, dramatically amplifying the signal. tandfonline.comtandfonline.com This method has demonstrated higher sensitivity and specificity than other signal amplification techniques like tyramide signal amplification. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Oligo(dT)-oligo(dA) |
| Oligo-adenine |
| Oligo(dT) |
| Poly(A) |
| Poly(dA) |
| Adenine |
| Thymine (B56734) |
| Coralyne |
| Gold |
| Biotin |
| Streptavidin |
| Deoxyadenosine triphosphate (dATP) |
| Deoxythymidine triphosphate (dTTP) |
| Rhodamine-5-dUTP |
Surface Functionalization for Advanced Assays
The ability to anchor and manipulate nucleic acids on solid supports is a cornerstone of modern molecular biology and nanotechnology. The functionalization of surfaces with specific oligonucleotide sequences enables a wide array of applications, from capturing and detecting messenger RNA (mRNA) to constructing complex DNA-based nanostructures. This section explores two key aspects of surface functionalization involving oligo(dT) and strategies to enhance the stability of the resulting nanostructures.
Oligo(dT)-Coated Surfaces for Two-Dimensional mRNA Adherence and Imaging
The specific hybridization between the polyadenylated [poly(A)] tail of most eukaryotic mRNAs and a complementary sequence of deoxythymidine, known as oligo(dT), provides a powerful and widely used method for mRNA isolation and analysis. By immobilizing oligo(dT) strands onto a solid support, a surface is created that can selectively capture mRNA from complex biological samples like cell lysates. thermofisher.comavantorsciences.com This principle is fundamental to various molecular biology techniques, including cDNA library construction and gene expression analysis. thermofisher.com
Surfaces commonly used for oligo(dT) functionalization include magnetic beads, polymethacrylate (B1205211) resins, and microfluidic channels. nih.govsepax-tech.comnih.gov The choice of substrate often depends on the specific application. For instance, magnetic beads offer a large surface area and are easily manipulated with a magnet, simplifying the washing and elution steps of mRNA purification. thermofisher.comavantorsciences.com Polystyrene or polymethacrylate-based resins are often used in chromatography columns for scalable mRNA purification. sepax-tech.comthermofisher.com
The process typically involves lysing cells to release their contents, including total RNA. This lysate is then incubated with the oligo(dT)-coated surface under conditions that favor hybridization. thermofisher.com After a binding period, the surface is washed to remove non-specifically bound molecules, leaving behind the captured mRNA. The purified mRNA can then be eluted by altering the buffer conditions (e.g., using a low-salt buffer or heating) to disrupt the hydrogen bonds between the poly(A) tail and the oligo(dT). thermofisher.comthermofisher.com
Recent advancements have focused on enhancing the efficiency of mRNA capture and enabling downstream applications directly on the surface. For example, modifying poly(methyl methacrylate) (PMMA) microfluidic channels with polyamidoamine (PAMAM) dendrimers prior to oligo(dT) immobilization has been shown to significantly increase the density of the capture probes. nih.gov This dendrimer-modified surface demonstrated a 16-fold increase in the capture efficiency of a fluorescently-labeled oligo(dA)25, a proxy for poly(A) tails. nih.gov Such enhancements are crucial for applications involving very low concentrations of mRNA. nih.gov
Once adhered to a two-dimensional surface, the captured mRNA can be visualized and quantified. This is particularly valuable for studying gene expression at the single-cell level or for developing novel diagnostic assays. The immobilized mRNA can serve as a template for reverse transcription to synthesize complementary DNA (cDNA) directly on the surface, a technique known as solid-phase cDNA synthesis. thermofisher.com This allows for the captured genetic information to be converted into a more stable form for subsequent analysis, such as quantitative polymerase chain reaction (qPCR).
Table 1: Comparison of Surfaces for Oligo(dT)-Mediated mRNA Capture
| Surface Type | Base Material | Typical Application | Key Features | References |
|---|---|---|---|---|
| Magnetic Beads | Superparamagnetic polymer particles | Rapid mRNA isolation from various sources | High surface area, easy separation, reusable | thermofisher.comavantorsciences.com |
| Affinity Resin | Cross-linked poly(styrene-divinylbenzene) or polymethacrylate | Scalable mRNA purification via chromatography | Rigid structure, low non-specific binding, stable at high temperatures | sepax-tech.comthermofisher.com |
| Microfluidic Channels | Poly(methyl methacrylate) (PMMA) | Low-concentration mRNA analysis, integrated systems | Small sample volumes, potential for high-throughput analysis | nih.gov |
Chemical Cross-linking Strategies for DNA Nanostructure Stability in Bio-Environments
While the self-assembly of DNA, including oligo(dT)-oligo(dA) interactions, allows for the precise construction of nanostructures, their stability in biological environments presents a significant challenge. harvard.eduscientificarchives.com Physiological conditions, such as low salt concentrations and the presence of nuclease enzymes, can lead to the degradation of these structures, limiting their use in applications like drug delivery and biosensing. harvard.edunih.gov To overcome this, various chemical cross-linking strategies have been developed to enhance the structural integrity of DNA nanostructures. nih.govscientificarchives.com
Chemical cross-linking introduces covalent bonds within the DNA nanostructure, reinforcing its architecture. scientificarchives.com These methods can be broadly categorized into those that directly cross-link the DNA strands and those that cross-link a protective coating applied to the nanostructure.
One approach involves the use of photoreactive agents. For instance, psoralen (B192213) derivatives, such as 8-methoxypsoralen (8-MOP), can intercalate into the DNA double helix and, upon exposure to UV light, form covalent bonds with adjacent pyrimidine (B1678525) bases, particularly thymine. scientificarchives.com Another photo-cross-linker, 3-cyanovinylcarbazole (B8357579) (CNVK), can be incorporated into DNA strands and cross-links to adjacent pyrimidines upon irradiation with UV light of a specific wavelength. scientificarchives.comresearchgate.net DNA arrays cross-linked with CNVK have shown stability at temperatures up to 70°C. scientificarchives.com Similarly, strategically placed thymidines can be cross-linked by UV irradiation, increasing the thermal and ionic stability of DNA origami structures. scientificarchives.comresearchgate.net
Another powerful strategy involves coating the DNA nanostructure with cationic polymers and then cross-linking the coating. This not only shields the DNA from nucleases but also neutralizes the negative charge of the phosphate (B84403) backbone, reducing electrostatic repulsion. A particularly effective method uses a coating of polyethylene (B3416737) glycol (PEG)-conjugated oligolysine (PEG-oligolysine). harvard.edugoogle.com The positively charged lysine (B10760008) residues interact electrostatically with the DNA, and a subsequent cross-linking step using glutaraldehyde (B144438) covalently bonds the oligolysine chains together, creating a robust protective net around the DNA nanostructure. harvard.edueuropeanpharmaceuticalreview.com This dual approach of coating and cross-linking has been shown to dramatically increase the stability of DNA nanostructures, extending their survival for over 300 hours in the presence of high concentrations of DNase I. harvard.edueuropeanpharmaceuticalreview.com
Other cross-linking agents like ethidium monoazide (EMA) and propidium (B1200493) monoazide (PMA) have also been explored. nih.govnih.govacs.org These dyes selectively enter cells with compromised membranes and can be photo-activated to covalently bind to DNA, which has been utilized to differentiate between live and dead cells in PCR-based assays by inhibiting the amplification of DNA from dead cells. nih.govnih.govacs.org While primarily used for viability testing, the underlying principle of covalent DNA modification highlights another tool in the chemical cross-linking arsenal.
The choice of cross-linking strategy depends on the specific requirements of the application, such as the desired level of stability, the potential for cytotoxicity of the cross-linking agent, and the need to maintain the functionality of the DNA nanostructure.
Table 2: Chemical Cross-linking Strategies for DNA Nanostructure Stabilization
| Cross-linking Agent | Mechanism of Action | Effect on Stability | References |
|---|---|---|---|
| Glutaraldehyde | Cross-links primary amines in a PEG-oligolysine coating on the DNA nanostructure. | Significantly increases resistance to nuclease degradation and enhances stability in low-salt conditions. harvard.edueuropeanpharmaceuticalreview.comresearchgate.net | harvard.edugoogle.comeuropeanpharmaceuticalreview.comresearchgate.net |
| Psoralens (e.g., 8-MOP) | Intercalates into DNA and forms covalent bonds with pyrimidine bases upon UV exposure. | Increases thermal stability. scientificarchives.com | scientificarchives.com |
| 3-Cyanovinylcarbazole (CNVK) | Incorporated into DNA strands; cross-links with adjacent pyrimidines upon UV irradiation. | Increases thermal stability; structures are stable up to 70°C. scientificarchives.comresearchgate.net | scientificarchives.comresearchgate.net |
| Ethidium Monoazide (EMA) | Intercalates into DNA and covalently binds upon photoactivation. | Inhibits PCR amplification of cross-linked DNA. nih.gov | nih.gov |
| Propidium Monoazide (PMA) | Cross-links to DNA in cells with compromised membranes upon photoactivation. | Inhibits amplification of DNA from non-viable cells. nih.govacs.org | nih.govacs.org |
Challenges and Future Research Directions in Oligo Dt Oligo Da Research
Addressing Technical Limitations in Oligo(dT)-based Methodologies
Methodologies centered around the hybridization of oligo(dT) to the poly(A) tail of messenger RNA (mRNA) are fundamental for transcriptomics and mRNA-based therapeutics. Despite their widespread use, these techniques face challenges that can impact the accuracy and efficiency of downstream applications.
Further Minimization of Truncated cDNA Production
A significant challenge in reverse transcription is the production of truncated complementary DNA (cDNA), which can lead to incomplete representation of the transcriptome. The oligo(dT) primer, while designed to anneal to the 3' poly(A) tail of mRNA, can also prime internally at A-rich sequences within the transcript. pnas.orgresearchgate.netnih.gov This internal priming leads to the synthesis of incomplete cDNA copies, which can be misinterpreted in gene expression studies and result in an underrepresentation of the 5' ends of transcripts. pnas.orgresearchgate.netnih.gov It has been estimated that such truncated cDNAs may contribute to as much as 12% of the expressed sequence tags in certain databases. nih.govpnas.org
One of the primary strategies to overcome this limitation is the use of anchored oligo(dT) primers. pnas.orgresearchgate.net These primers contain one or more non-T bases at their 3' end, which forces the primer to anneal at the junction of the poly(A) tail and the coding sequence, thereby preventing internal priming. pnas.orgresearchgate.net Studies have demonstrated that replacing standard oligo(dT) primers with a set of anchored oligo(dT) primers can effectively diminish the generation of truncated cDNAs. pnas.orgnih.gov
| Primer Type | Priming Site | Outcome | Reference |
| Standard Oligo(dT) | 3' Poly(A) tail and internal A-rich sequences | High frequency of truncated cDNA | pnas.orgnih.gov |
| Anchored Oligo(dT) | Junction of 3' poly(A) tail and coding sequence | Reduced frequency of truncated cDNA | pnas.orgresearchgate.net |
Further research is focused on optimizing the design of anchored primers and developing novel reverse transcriptase enzymes with improved processivity and reduced sensitivity to RNA secondary structures, which can also contribute to premature termination of cDNA synthesis. quantabio.compcrbio.com
Improving Binding Capacity and Kinetics in mRNA Purification Systems
The purification of mRNA using oligo(dT)-functionalized matrices is a critical step in the production of mRNA-based vaccines and therapeutics. biaseparations.comnih.gov The efficiency of this process is largely dependent on the binding capacity and kinetics of the oligo(dT) ligand. biaseparations.comnih.gov Traditional resin-based chromatography systems can be limited by diffusion, leading to slower flow rates and reduced productivity. nih.gov
Recent advancements have focused on developing novel matrix materials to enhance performance. Microporous membranes and monoliths with interconnected channels offer convective flow, which improves mass transfer and allows for higher flow rates. biaseparations.comnih.gov For instance, oligo(dT) immobilized electrospun cellulose (B213188) nanofibers have been shown to improve the dynamic binding capacity (DBC) by 2- to 4-fold compared to conventional monolith columns and 2- to 13-fold higher than porous resin beads. nih.gov
The composition of the binding buffer also plays a crucial role. High salt concentrations are necessary to shield the negative charges of the phosphate (B84403) backbones of both the oligo(dT) and the poly(A) tail, facilitating hybridization. biaseparations.comresearchgate.net The addition of chaotropic agents, such as guanidine (B92328) hydrochloride, can disrupt the secondary structure of mRNA, making the poly(A) tail more accessible and significantly increasing the binding capacity. biaseparations.combiaseparations.comnih.gov Research has shown that replacing sodium chloride with guanidine hydrochloride can increase the DBC to over 6 mg/mL from a typical 2-4 mg/mL. biaseparations.combiaseparations.com
| Matrix Type | Key Feature | Impact on Binding Capacity | Reference |
| Porous Resin Beads | Diffusion-based mass transfer | Lower binding capacity | nih.gov |
| Monolithic Columns | Convective flow | Moderate binding capacity | nih.gov |
| Electrospun Nanofibers | High surface area, convective flow | 2-13 fold higher DBC than other matrices | nih.gov |
Future work in this area will likely involve the development of even more advanced materials with optimized pore structures and surface chemistries, as well as the exploration of novel buffer additives to further enhance binding kinetics and capacity.
Elucidating Complex Molecular Recognition Events
The specificity of interactions between oligo(dT)-oligo(dA) tracts and other molecules is fundamental to its biological role and its application in biotechnology. A deeper understanding of these recognition events is crucial for the design of new therapeutic agents and research tools.
Detailed Mechanisms of Protein and Small Molecule Binding to A·T Rich Regions
A-T rich regions of DNA, such as those found in oligo(dT)-oligo(dA) sequences, are recognized by a variety of proteins and small molecules. This recognition is not solely based on direct hydrogen bonding with the base pairs but is also heavily influenced by the unique structural and electrostatic properties of these sequences. nih.govresearchgate.net The minor groove of A-T rich DNA is narrower and possesses a more negative electrostatic potential compared to G-C rich regions, which plays a significant role in attracting binding partners. nih.govresearchgate.net
Protein recognition of A-T rich DNA can occur through both direct and indirect readout mechanisms. nih.gov Direct readout involves specific hydrogen bonds and van der Waals interactions between amino acid side chains and the edges of the base pairs in the major or minor groove. nih.govharvard.edu Indirect readout, on the other hand, involves the recognition of the sequence-dependent DNA shape, including its intrinsic curvature and flexibility. nih.gov For example, homeodomain proteins, which preferentially bind to A-T rich sequences, utilize their N-terminal arms to dock in the minor groove, a process that is sensitive to the local DNA conformation. nih.govharvard.edu
Small molecules that target A-T rich regions often bind within the minor groove. oup.comnih.gov These molecules are typically crescent-shaped and possess hydrogen bond donors that can interact with the O2 of thymine (B56734) and the N3 of adenine (B156593). oup.comnih.gov The precise shape and charge of the molecule are critical for a complementary fit within the narrow minor groove of A-T tracts. oup.com Synthetic polyamides, for instance, have been developed to recognize predetermined DNA sequences with high affinity and specificity by utilizing a code of repeating pyrrole (B145914) and imidazole (B134444) units that distinguish between A-T and G-C base pairs. nih.gov
| Binding Partner | Recognition Mechanism | Key Interactions | Reference |
| Proteins (e.g., Homeodomains) | Direct and Indirect Readout | Hydrogen bonds, van der Waals interactions, recognition of DNA shape | nih.govharvard.edu |
| Small Molecules (e.g., Polyamides) | Minor Groove Binding | Hydrogen bonds with thymine and adenine, shape complementarity | oup.comnih.gov |
Future research will likely employ advanced structural biology techniques, such as cryo-electron microscopy and high-resolution NMR, combined with computational modeling to provide a more dynamic and detailed picture of these recognition events. This will aid in the rational design of proteins and small molecules with enhanced specificity for A-T rich DNA sequences for therapeutic and diagnostic purposes.
Advancements in DNA Nanotechnology Applications
The predictability of Watson-Crick base pairing makes DNA, including oligo(dT)-oligo(dA) sequences, an excellent building material for the construction of nanoscale structures and devices. researchgate.netnih.gov The field of DNA nanotechnology is rapidly evolving, with a focus on creating dynamic and functional systems for biomedical applications.
Exploration of Bio-nanorobots and Smart Drug Delivery Systems
DNA nanostructures can be engineered to function as "nanorobots" capable of performing specific tasks, such as sensing, computation, and targeted drug delivery. nih.gov These nanorobots can be designed to respond to specific molecular triggers, allowing for the controlled release of a therapeutic cargo in a desired location. nih.gov For example, a DNA nanorobot can be held in a closed conformation by a DNA aptamer that recognizes a specific cell surface receptor. Upon binding to the target cell, the nanorobot undergoes a conformational change, exposing the encapsulated drug. nih.gov
The hybridization of oligo(dT) and oligo(dA) can be used as a fundamental mechanism for the assembly and operation of these nanodevices. For example, oligo(dT)-oligo(dA) duplexes can serve as structural components, hinges, or triggers in more complex DNA origami structures. nih.gov The thermal stability of the oligo(dT)-oligo(dA) duplex can be precisely tuned by controlling its length and the ionic strength of the surrounding medium, allowing for the creation of environmentally responsive nanostructures.
A recent development in this area is the use of DNA nanoflowers, which are self-assembled DNA nanostructures that can efficiently load and deliver therapeutic oligonucleotides. nih.gov These structures can be functionalized with aptamers that target specific receptors, such as the transferrin receptor, to facilitate delivery across the blood-brain barrier. nih.gov In one study, a DNA nanoflower incorporating an oligonucleotide-based proteolysis targeting chimera (PROTAC) was used to achieve targeted degradation of the FUS protein, which is implicated in neurodegenerative diseases. nih.gov
| Application | Design Principle | Role of Oligo(dT)-oligo(dA) | Potential Impact |
| Smart Drug Delivery | Triggered conformational change | Structural component, trigger mechanism | Targeted therapy with reduced side effects |
| Bio-nanorobots | Molecular sensing and actuation | Assembly of functional components | In vivo diagnostics and therapeutics |
| DNA Nanoflowers | Self-assembly of therapeutic oligonucleotides | Component of the self-assembling structure | Treatment of neurodegenerative diseases |
The future of oligo(dT)-oligo(dA) in DNA nanotechnology is promising, with ongoing research focused on creating more sophisticated nanorobots with advanced logic-gating capabilities and enhanced biocompatibility for in vivo applications. nih.govresearchgate.net The integration of oligo(dT)-oligo(dA) based systems with other nanomaterials and biological molecules will likely lead to the development of novel hybrid technologies with unprecedented functionality.
Enhancing Stability of DNA Nanostructures in Biological Environments
The successful application of Oligo(dT)-oligo(dA) based DNA nanostructures in biological systems is contingent upon their ability to remain structurally intact and functional in complex physiological environments. Biological fluids such as serum contain nucleases that can degrade DNA, and fluctuations in ion concentrations can lead to the disassembly of these nanostructures. idtdna.comnih.gov Consequently, a significant area of research is dedicated to developing strategies to enhance the stability of these structures.
A primary challenge to the stability of Oligo(dT)-oligo(dA) nanostructures is their susceptibility to enzymatic degradation by nucleases. researchgate.net Nucleases, particularly 3'-exonucleases found in serum, can progressively cleave the phosphodiester bonds of the DNA backbone, leading to the breakdown of the nanostructure. genelink.com To counter this, various chemical modifications can be incorporated into the oligonucleotide strands.
One common and effective strategy is the introduction of phosphorothioate (B77711) (PS) bonds at the 3' and 5' ends of the oligonucleotides. In a PS bond, a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, which confers resistance to nuclease activity. idtdna.comgenelink.com While highly effective, the inclusion of an extensive number of PS bonds can sometimes impact the structural integrity and biological interactions of the nanostructure. genelink.com
Another approach involves modifications to the sugar moiety of the nucleotides. For instance, the incorporation of 2'-O-Methyl (2'OMe) groups on the ribose sugar can enhance nuclease resistance. nih.gov The addition of an inverted deoxythymidine (dT) at the 3' end creates a 3'-3' linkage, which effectively blocks the action of 3'-exonucleases. idtdna.com
The stability of the double-helical structure of Oligo(dT)-oligo(dA) is also highly dependent on the concentration of cations in the surrounding medium. Cations, such as Na⁺ and Mg²⁺, are crucial for shielding the negative charges of the phosphate backbone, thereby reducing electrostatic repulsion and stabilizing the duplex. nih.gov Low concentrations of these ions, which can be encountered in certain biological compartments, can lead to the denaturation and disassembly of the nanostructures. Therefore, maintaining an optimal cation concentration is critical for structural integrity.
The table below summarizes key chemical modifications used to enhance the stability of oligonucleotide nanostructures.
| Modification | Mechanism of Action | Effect on Stability |
| Phosphorothioate (PS) Bonds | Replacement of a non-bridging oxygen with sulfur in the phosphate backbone. | Increases resistance to nuclease degradation. idtdna.comgenelink.com |
| 2'-O-Methyl (2'OMe) Modification | Addition of a methyl group to the 2' position of the ribose sugar. | Enhances nuclease resistance and can increase duplex thermal stability. nih.gov |
| Inverted Deoxythymidine (dT) | Incorporation of a dT nucleotide in a 3'-3' or 5'-5' orientation at the ends of the oligonucleotide. | Blocks the activity of exonucleases. idtdna.com |
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A thorough understanding of the structure, function, and behavior of Oligo(dT)-oligo(dA) nanostructures necessitates the integration of knowledge and techniques from various scientific disciplines, including chemistry, biology, physics, and computer science. This multidisciplinary approach allows for a comprehensive characterization of these nanostructures from the atomic level to their interactions within complex biological systems.
Computational modeling plays a pivotal role in the design and prediction of the behavior of Oligo(dT)-oligo(dA) structures. Molecular dynamics (MD) simulations, for example, can provide insights into the conformational dynamics and stability of the DNA duplex at an atomistic level. nih.gov These simulations can help in understanding how factors such as sequence length, cation concentration, and temperature affect the structural integrity of the nanostructure. Furthermore, computational tools can be used to predict the melting temperature (Tm) of the Oligo(dT)-oligo(dA) duplex, a critical parameter for designing stable nanostructures for specific applications. idtdna.com
Biophysical and biochemical techniques are essential for the experimental characterization of these nanostructures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the detailed three-dimensional structure of oligo(dA)·oligo(dT) tracts in solution. nih.gov These studies have revealed unique structural features, such as a narrow minor groove and propeller-twisted base pairs, which contribute to the specific properties of these sequences. nih.govnih.gov
The thermodynamics of Oligo(dT)-oligo(dA) hybridization can be investigated using methods like UV-Vis spectroscopy to monitor the melting transition of the duplex. nih.gov This allows for the determination of key thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), which are crucial for predicting the stability of the nanostructure under different conditions. nih.gov
The interaction of Oligo(dT)-oligo(dA) structures with other molecules and their stability in biological media can be assessed using a variety of analytical techniques. Gel electrophoresis can be used to monitor the degradation of these nanostructures in the presence of nucleases. nih.gov Affinity chromatography, utilizing immobilized oligo(dT) to capture oligo(dA) or poly(A)-tailed molecules, provides a practical application of the specific interaction and can be used to study binding kinetics and stability. nih.gov
By combining the predictive power of computational modeling with the detailed experimental data obtained from biophysical and biochemical characterization, a more complete and accurate understanding of Oligo(dT)-oligo(dA) nanostructures can be achieved. This integrated approach is crucial for the rational design of novel DNA-based nanomaterials with tailored properties for a wide range of applications.
The following table outlines the different disciplinary approaches and the insights they provide into Oligo(dT)-oligo(dA) research.
| Discipline | Techniques | Key Insights Provided |
| Computer Science | Molecular Dynamics (MD) Simulations, Melting Temperature (Tm) Prediction | Conformational dynamics, structural stability, prediction of thermal stability. nih.govidtdna.com |
| Physics / Biophysics | Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Vis Spectroscopy | 3D structure determination, understanding of hybridization thermodynamics (ΔH°, ΔS°, ΔG°). nih.govnih.govnih.gov |
| Chemistry / Biochemistry | Gel Electrophoresis, Affinity Chromatography | Nuclease degradation analysis, study of binding interactions and stability in biological fluids. nih.govnih.gov |
| Biology | In vitro and in cellulo stability assays | Assessment of nanostructure stability and integrity in complex biological environments. researchgate.net |
Q & A
Q. How to resolve discrepancies in cDNA yields when using Oligo(dT) primers for reverse transcription?
- Methodological Answer : Replace standard Oligo(dT) primers with anchored versions (e.g., Oligo(dT)20VN) to prevent internal poly(A) priming. Sequencing data from Figure 2A shows anchored primers reduce truncated cDNA by >80% .
- Troubleshooting : If RNaseH treatment fails to digest RNA-DNA hybrids, verify primer concentration (1–10 μM) and incubation time (≥30 mins at 37°C) .
Q. What statistical frameworks are optimal for analyzing processivity data in Oligo(dT)-Oligo(dA)-dependent DNA polymerases?
- Methodological Answer : Apply Poisson distribution models to quantify enzyme processivity. For example, DNA polymerase A synthesizes 2 kb products at pH 8.0, while polymerase B shows reduced activity under acidic conditions (pH 5.9) .
- Validation : Use agarose gel band intensity quantitation (e.g., ImageJ) and compare with negative controls lacking template .
Tables for Key Data
Research Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
